molecular formula C5H5BO5 B1367809 5-Boronofuran-2-carboxylic acid CAS No. 852228-11-6

5-Boronofuran-2-carboxylic acid

Cat. No.: B1367809
CAS No.: 852228-11-6
M. Wt: 155.9 g/mol
InChI Key: QZCYESBSCBYIFJ-UHFFFAOYSA-N
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Description

5-Boronofuran-2-carboxylic acid (CAS 852228-11-6) is a multifunctional heterocyclic building block essential in modern organic synthesis. Its molecular structure incorporates both a boronic acid functional group and a carboxylic acid on a furan ring, making it a valuable precursor for constructing complex molecules. This compound is primarily employed in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a key boron-containing partner to form new carbon-carbon bonds with organic halides . This reactivity is fundamental in the synthesis of biaryl structures, which are core components of many Active Pharmaceutical Ingredients (APIs) and advanced materials. The presence of the additional carboxylic acid group further enhances its utility by providing a handle for further functionalization, such as amide bond formation or salt generation, to fine-tune the properties of the target molecule. Researchers utilize this reagent in the development of pharmaceuticals and in the preparation of complex organic molecules for material science, including advanced polymers and electronic materials . Proper handling and storage are required to maintain stability; it should be kept sealed in a dry environment, preferably in a freezer at -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-boronofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCYESBSCBYIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586436
Record name 5-Boronofuran-2-carboxylic acid
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Molecular Weight

155.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-11-6
Record name 5-Borono-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852228-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Boronofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Boronofuran-2-carboxylic acid is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, combining the versatile reactivity of a boronic acid with the established pharmaceutical relevance of a furan-2-carboxylic acid scaffold, presents a valuable tool for the synthesis of complex molecular targets. This guide provides an in-depth examination of the primary synthetic pathways to this compound, focusing on the causal logic behind experimental choices and addressing common challenges such as purification. Furthermore, a comprehensive guide to the analytical characterization of the final product is presented, equipping scientists with the necessary framework to verify its structural integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of Furan Boronic Acids

The Furan Moiety in Drug Discovery

The furan ring is a privileged heterocycle found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid scaffold makes it a cornerstone in modern drug design.[2] The incorporation of a carboxylic acid at the 2-position further enhances its utility, providing a key interaction point for biological targets and a handle for further chemical modification.[3]

The Boronic Acid: A Gateway to Molecular Complexity

Boronic acids are exceptionally versatile functional groups in organic synthesis. Their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds with high efficiency and functional group tolerance.[1][4][5] Beyond synthesis, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, a mechanism famously exploited by drugs like the proteasome inhibitor Bortezomib.[6]

This compound: A Bifunctional Building Block

This compound (CAS 852228-11-6) merges these two valuable functionalities into a single, compact molecule.[7] This dual reactivity allows for orthogonal chemical strategies: the boronic acid can be used for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is available for amide bond formation, esterification, or salt formation. This makes it a highly valuable intermediate for constructing novel chemical libraries and developing advanced pharmaceutical candidates.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound requires a chemoselective approach that can navigate the inherent reactivity of the furan ring and the boronic acid group. Two primary retrosynthetic strategies are considered the most viable.

Pathway A: Oxidation of 5-Formylfuran-2-boronic Acid

This is arguably the most direct conceptual route, starting from the commercially available (5-formylfuran-2-yl)boronic acid (CAS 27329-70-0).[4][8] The core challenge lies in the selective oxidation of the aldehyde to a carboxylic acid without promoting competitive protodeborylation (cleavage of the C-B bond) under the reaction conditions.

Causality and Experimental Choice: A mild oxidation system is paramount. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene, is an ideal choice. It is highly selective for aldehydes and operates under conditions that are generally compatible with acid-sensitive functional groups like boronic acids.

Detailed Protocol: Pinnick Oxidation of 5-Formylfuran-2-boronic Acid

  • Dissolution: Dissolve 5-formylfuran-2-boronic acid (1.0 eq) in a mixture of tert-butanol and water (approx. 4:1 v/v).

  • Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (80% purity, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in a minimum amount of water. The addition should be done portion-wise at room temperature to control any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The product is often more soluble in organic solvents at low pH.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Pathway_A Start 5-Formylfuran-2-boronic Acid Product This compound Start->Product  NaClO₂, NaH₂PO₄  2-methyl-2-butene  t-BuOH/H₂O, rt

Caption: Synthetic route via Pinnick oxidation.

Pathway B: Palladium-Catalyzed Borylation of 5-Bromo-2-furoic Acid

This pathway utilizes the robust and widely applicable Miyaura borylation reaction. It starts from 5-bromo-2-furoic acid (CAS 585-70-6), which is also commercially available.[9][10][11] This approach builds the C-B bond directly onto the pre-existing carboxylic acid-containing scaffold.

Causality and Experimental Choice: The key to a successful Miyaura borylation is the selection of an appropriate boron source, catalyst, and base. Bis(pinacolato)diboron (B₂pin₂) is the most common and stable boron reagent. A palladium catalyst bearing a bulky phosphine ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is highly effective for coupling with heteroaryl halides. A non-aqueous base like potassium acetate (KOAc) is used to activate the boron reagent while being mild enough to avoid side reactions with the carboxylic acid. The reaction is typically performed in an aprotic polar solvent like dioxane or DMSO.

Detailed Protocol: Miyaura Borylation of 5-Bromo-2-furoic Acid

  • Inert Atmosphere: To an oven-dried flask, add 5-bromo-2-furoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the pinacol ester intermediate.

  • Work-up (Hydrolysis): After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate. The resulting crude pinacol ester can be hydrolyzed directly. Dissolve the crude material in a mixture of THF and water, add an excess of an aqueous acid (e.g., 1M HCl), and stir vigorously at room temperature for 2-4 hours to cleave the pinacol ester and yield the boronic acid.

  • Extraction and Purification: Extract the product with ethyl acetate and purify as described in the section below.

Pathway_B Start 5-Bromo-2-furoic Acid Intermediate Pinacol Ester Intermediate Start->Intermediate  B₂pin₂, KOAc  Pd(dppf)Cl₂  Dioxane, 90°C Product This compound Intermediate->Product  Acidic Hydrolysis  (e.g., HCl/THF/H₂O)

Caption: Synthetic route via Miyaura borylation.

Comparative Analysis of Synthetic Routes
FeaturePathway A: OxidationPathway B: Borylation
Starting Material 5-Formylfuran-2-boronic acid5-Bromo-2-furoic acid
Key Transformation Aldehyde OxidationC-H Borylation
Number of Steps 1 (plus purification)2 (borylation + hydrolysis)
Primary Challenge Avoiding protodeborylationEnsuring complete conversion and hydrolysis
Reagents Inexpensive oxidantsPalladium catalyst, boron reagent
Scalability Generally goodCan be expensive on a large scale

Purification Strategies: Overcoming Common Challenges

The purification of boronic acids is notoriously challenging due to their unique chemical properties.[12] They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can be difficult to separate from related impurities.[13]

Recommended Purification Protocol: Acid-Base Extraction and Recrystallization

This method leverages the acidic nature of both the carboxylic acid and the boronic acid functional groups.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basic Wash: Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired product will deprotonate and move into the aqueous layer, while non-acidic organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Wash it once with fresh ethyl acetate to remove any residual organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M or 2M HCl until the pH is ~2. The pure product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Further purification can be achieved by recrystallizing the solid from a suitable solvent system, such as an ethyl acetate/hexane or water/ethanol mixture.[13]

Purification_Workflow Crude Crude Product (in Ethyl Acetate) Wash Wash with aq. NaHCO₃ Crude->Wash Aqueous Aqueous Layer (Product as Salt) Wash->Aqueous Organic Organic Layer (Impurities) Wash->Organic Acidify Acidify with HCl (pH 2) Aqueous->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Solid Product Filter->Pure

Caption: Workflow for acid-base purification.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data
TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), 8.35 (s, 2H, -B(OH)₂), 7.2-7.4 (m, 2H, furan CH )
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (-C OOH), ~165 (C -B), ~125-130 (furan C H), ~120 (furan C -COOH)
¹¹B NMR (128 MHz, DMSO-d₆)δ ~28-30 (broad singlet, characteristic of Ar-B(OH)₂)
HRMS (ESI-) Calculated for C₅H₄BO₅⁻ [M-H]⁻: 154.0106. Found: 154.01xx
FT-IR (KBr, cm⁻¹)3400-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1350 (B-O stretch)

Note: NMR chemical shifts (δ) are predicted based on the structure and may vary slightly.

Interpretation of Key Analytical Data
  • ¹H NMR: The most telling signals are the disappearance of the aldehyde proton (around δ 9.5-10.0) from the starting material and the appearance of a very broad singlet far downfield for the carboxylic acid proton. A second broad singlet integrating to two protons confirms the B(OH)₂ group. The two furan protons will appear as doublets or multiplets in the aromatic region.

  • ¹³C NMR: Confirms the presence of five distinct carbon atoms. The key signals are the carboxylic acid carbonyl and the carbon directly attached to the boron atom, which typically appears deshielded.

  • ¹¹B NMR: This is a definitive technique for boron-containing compounds. A broad signal in the specified range is characteristic of a trigonal planar arylboronic acid.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is crucial for confirming the elemental composition (C₅H₅BO₅) of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming functional groups. The spectrum should be dominated by a very broad O-H stretch (from both COOH and B(OH)₂) and a sharp, strong carbonyl (C=O) stretch. A strong B-O stretching vibration is also expected.

Applications and Future Directions

The utility of this compound is primarily as a versatile intermediate.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety can be coupled with a wide range of aryl or heteroaryl halides and triflates to generate complex biaryl structures, a common motif in pharmaceuticals.[5][14]

  • Derivatization: The carboxylic acid can be easily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Fragment-Based Drug Discovery: As a fragment-sized molecule with two distinct points for chemical elaboration, it is an ideal starting point for fragment-based lead discovery (FBLD) campaigns.

The continued development of novel synthetic methods and the exploration of its use in creating diverse chemical libraries will further solidify the importance of this valuable building block in the fields of chemical synthesis and drug discovery.

References

Introduction: The Analytical Imperative for 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Boronofuran-2-carboxylic Acid

Executive Summary: This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only raw spectral data but also the underlying scientific rationale for the chosen analytical methodologies. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven protocols, data interpretation, and an integrated analysis to ensure the unequivocal structural confirmation and purity assessment of this molecule.

This compound (MW: 155.90 g/mol , Formula: C₅H₅BO₅) is a bifunctional molecule incorporating a furan ring, a carboxylic acid, and a boronic acid moiety.[1] Boronic acids are a vital class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, making them valuable for developing sensors and therapeutics.[2][3] The structural integrity and purity of such a molecule are paramount for its successful application.

This guide establishes a self-validating analytical workflow. By combining the insights from NMR (structural framework), IR (functional groups), and MS (molecular weight and elemental composition), we can create a comprehensive and trustworthy analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For this compound, NMR confirms the connectivity of the furan ring, the presence of the acidic protons, and the influence of the boronic acid and carboxylic acid groups on the electronic environment of the molecule.

Causality Behind Experimental Choices

The selection of the solvent and experimental parameters is critical for acquiring high-quality NMR data.

  • Solvent Selection (DMSO-d₆): this compound possesses both a polar carboxylic acid and a boronic acid group, which can engage in hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes polar analytes. Furthermore, its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with the key aromatic or acidic proton signals of the analyte.[4] The acidic protons of the carboxylic acid and boronic acid are observable in DMSO-d₆, whereas they would rapidly exchange and become invisible in solvents like D₂O.[5]

  • ¹¹B NMR: Given the presence of a boron atom, ¹¹B NMR spectroscopy is a highly valuable, though less common, experiment. It provides direct information about the coordination state and electronic environment of the boron atom.[2]

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrument Calibration: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Before acquisition, ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).[4]

    • Acquire data over a spectral width of 0-15 ppm to ensure the highly deshielded carboxylic acid proton (expected >10 ppm) is observed.[5]

    • Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[4]

    • Acquire data over a spectral width of 0-200 ppm. The carbonyl carbon is expected in the 160-180 ppm region.[5]

    • A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary due to the lower natural abundance of ¹³C and the non-protonated carbons.[6]

  • ¹¹B NMR Acquisition (Optional but Recommended):

    • Use a broadband probe tuned to the ¹¹B frequency.

    • A chemical shift range of approximately +80 to -20 ppm is appropriate for boronic acids.

    • Use a baseline correction method, such as a Bernstein Polynomial Fit, to correct for any probe background signal.[2]

Workflow for NMR Analysis

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Boronofuran-2-carboxylic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its furan scaffold is a common motif in antitubercular drugs, while the boronic acid moiety is a versatile functional group known for its role in covalent inhibition and molecular recognition, with several boronic acid-containing drugs approved by the FDA.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the complete crystal structure analysis of this compound, from synthesis to the elucidation of its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for analysis.

Introduction: The Scientific Rationale

The determination of a molecule's single-crystal X-ray structure is the definitive method for elucidating its three-dimensional arrangement in the solid state.[3] For a molecule like this compound (Figure 1), this information is critical. The precise bond lengths, bond angles, and torsion angles reveal the molecule's intrinsic conformation. Furthermore, the packing of molecules in the crystal lattice, dictated by intermolecular forces such as hydrogen bonding and π-π stacking, provides invaluable insight into its physical properties and potential biological interactions. Boronic acids, in particular, are known for their unique ability to form covalent, tetrahedral adducts with nucleophiles, a property that is central to their mechanism of action in many biological systems.[4][5][6] Understanding the solid-state structure of this compound can therefore inform the design of novel therapeutics and advanced materials.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.[7][8]

Synthesis and Purification: A Plausible Route

While several synthetic routes to substituted furan-2-carboxylic acids exist, a highly effective and common approach for introducing a boronic acid group to an aromatic ring is through a palladium-catalyzed cross-coupling reaction. A plausible synthesis for this compound would involve a Suzuki coupling reaction, a Nobel Prize-winning methodology celebrated for its versatility and functional group tolerance.

A likely starting material would be a 5-halo-furan-2-carboxylate, such as methyl 5-bromofuran-2-carboxylate.[9] This would be coupled with a boron source, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis
  • Suzuki-Miyaura Coupling: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).

  • The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and heated to approximately 80-100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis: Upon completion of the coupling reaction, the resulting boronate ester intermediate is hydrolyzed without purification. A solution of sodium hydroxide or lithium hydroxide in a water/methanol mixture is added to the reaction vessel, and the mixture is refluxed for 2-4 hours.[10]

  • Purification: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), leading to the precipitation of the crude this compound. The solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis_Workflow A Methyl 5-bromofuran-2-carboxylate C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Bis(pinacolato)diboron B->C D Intermediate Boronate Ester C->D Formation of C-B bond E Hydrolysis (NaOH, H2O/MeOH) D->E F This compound E->F Formation of Carboxylic Acid Crystallography_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_elucidation Structure Elucidation A Synthesis & Purification B Crystallization Screening A->B C Single Crystal Growth B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Data Processing E->F G Structure Solution F->G H Structure Refinement G->H I Structural Analysis & Validation H->I Intermolecular_Interactions cluster_dimer1 Carboxylic Acid Dimer cluster_dimer2 Boronic Acid Interaction mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol3 R-B(OH)2 mol4 (HO)2B-R mol3->mol4 O-H···O

References

Elucidating the Mechanism of Action of 5-Boronofuran-2-carboxylic acid: A Strategic Research Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Boronofuran-2-carboxylic acid represents a novel chemical entity with an uncharacterized biological profile. The presence of both a boronic acid moiety and a furan-2-carboxylic acid scaffold suggests a potential for diverse and specific interactions with biological systems. This guide outlines a comprehensive, multi-tiered strategy to systematically investigate and determine the mechanism of action of this compound. We will proceed from broad, unbiased screening to specific target identification and validation, providing a robust framework for its potential development as a therapeutic agent or research tool. This document serves as a practical blueprint for researchers, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Chemical Properties of this compound

This compound possesses two key functional groups that are likely to dictate its biological activity:

  • Boronic Acid (-B(OH)₂): This functional group is known to form reversible covalent bonds with diols, a common structural motif in biological molecules such as carbohydrates, glycoproteins, and some amino acid side chains (e.g., serine, threonine). This property is the basis for the action of approved drugs like the proteasome inhibitor bortezomib. The electrophilic nature of the boron atom allows it to interact with nucleophilic residues in enzyme active sites, leading to potent and often specific inhibition.

  • Furan-2-carboxylic Acid: This heterocyclic scaffold is present in numerous biologically active compounds. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions within protein binding pockets, while the furan ring itself can engage in hydrophobic and π-stacking interactions.

Given these features, we can hypothesize several potential mechanisms of action for this compound:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes that utilize diol-containing substrates or have key nucleophilic residues in their active sites. Proteases (particularly serine proteases), kinases, and phosphatases are all potential targets.

  • Modulation of Protein-Protein Interactions: By binding to a protein surface, the compound could disrupt or stabilize protein-protein interactions that are critical for cellular signaling.

  • Interference with Glycan-mediated Processes: The boronic acid moiety could interact with cell surface glycans or glycoproteins, potentially affecting cell adhesion, signaling, or pathogen recognition.

  • Metabolic Disruption: The compound could inhibit enzymes involved in key metabolic pathways.

Initial Broad-Spectrum Biological Assessment

Before diving into specific mechanistic studies, a foundational understanding of the compound's general biological effects is necessary. A primary step is to assess its cytotoxicity across a panel of representative human cell lines from different tissue origins (e.g., cancer cell lines from different organs, and a non-cancerous cell line for comparison).

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC₅₀ (µM)
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer8.2
HepG2Liver Cancer45.1
HEK293Embryonic Kidney (non-cancerous)> 100

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines, with MCF-7 being the most sensitive. The higher IC₅₀ in the non-cancerous HEK293 cell line would be a positive indicator of potential therapeutic selectivity.

Part 2: Unbiased 'Omics' Approaches for Target Discovery

To gain a global and unbiased view of the cellular response to this compound, we will employ 'omics' technologies. We will use the most sensitive cell line identified in the cytotoxicity screen (in our hypothetical case, MCF-7) for these studies.

Transcriptomic Analysis (RNA-seq)

RNA-sequencing will reveal changes in gene expression following treatment with the compound, providing insights into the cellular pathways that are perturbed.

Experimental Workflow: RNA-seq

RNA_seq_workflow cell_culture MCF-7 Cell Culture treatment Treat with IC₅₀ of This compound (and vehicle control) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation (poly-A selection, cDNA synthesis) rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis (e.g., GO, KEGG) data_analysis->pathway_analysis

Caption: RNA-sequencing workflow for transcriptomic analysis.

Interpretation: The output of this analysis will be a list of differentially expressed genes. Pathway enrichment analysis of these genes might point towards the upregulation of apoptosis-related genes (e.g., BAX, BAK), downregulation of cell cycle progression genes (e.g., cyclins, CDKs), or modulation of specific signaling pathways (e.g., NF-κB, MAPK).

Proteomic Analysis

A global proteomic analysis can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional state of the cell.

Experimental Workflow: Global Proteomics (LC-MS/MS)

Proteomics_workflow cell_culture MCF-7 Cell Culture treatment Treat with IC₅₀ of This compound (and vehicle control) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis digestion Protein Digestion (e.g., with Trypsin) cell_lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Searching and Protein Quantification lc_ms->data_analysis pathway_mapping Mapping to Cellular Pathways data_analysis->pathway_mapping

Caption: Global proteomics workflow using LC-MS/MS.

Part 3: Target Identification and Validation

The 'omics' data will provide hypotheses about the compound's mechanism. The next crucial step is to identify the direct molecular target(s) and validate their role in the observed phenotype.

Affinity-Based Target Identification

One powerful technique to identify the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm and an immobilization tag (e.g., biotin or an alkyne for click chemistry).

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin beads for a biotinylated probe, or azide-functionalized beads for an alkyne probe via a CuAAC reaction).

  • Cell Lysate Incubation: Incubate the immobilized probe with total cell lysate from the sensitive cell line (e.g., MCF-7).

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for instance by using a high concentration of the free compound as a competitor.

  • Protein Identification: Identify the eluted proteins by LC-MS/MS.

Biophysical Validation of Target Engagement

Once a putative target protein is identified, it is essential to confirm the direct binding interaction and quantify its affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Cellular Target Engagement and Functional Validation

Confirming that the compound engages the target protein within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at a range of different temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: The binding of the compound to the target protein is expected to stabilize it against thermal denaturation, resulting in a shift of its melting curve to a higher temperature.

Hypothetical Signaling Pathway Perturbation

Based on the potential identification of a key signaling protein (e.g., a kinase like AKT) as a target, we can visualize the proposed mechanism.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Compound 5-Boronofuran- 2-carboxylic acid Compound->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for elucidating the mechanism of action of a novel compound, this compound. By progressing from broad phenotypic screening to unbiased 'omics' analysis, and finally to specific target identification and validation, researchers can build a comprehensive understanding of the compound's biological activity. The successful identification of a validated target and mechanism of action is the cornerstone for any further preclinical and clinical development, paving the way for the potential translation of this novel chemical entity into a valuable therapeutic agent.

A Technical Guide to the Biological Activity Screening of 5-Boronofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic screening of the biological activity of 5-Boronofuran-2-carboxylic acid, a novel heterocyclic compound incorporating both a furan ring and a boronic acid moiety. Recognizing the diverse therapeutic potential inherent in both of these chemical scaffolds, this document outlines a phased, in-depth screening cascade designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system. We begin with foundational physicochemical characterization and proceed through a tiered series of in vitro assays, including broad-spectrum antimicrobial and cytotoxicity screening, targeted anticancer evaluations, mechanism-based enzyme inhibition studies, and essential genotoxicity assessments. Detailed, step-by-step protocols, data interpretation guidelines, and mandatory visualizations are provided to equip research teams with the necessary tools to thoroughly elucidate the bioactivity profile of this compound.

Introduction: Rationale and Strategic Overview

The convergence of a furan-2-carboxylic acid scaffold with a boronic acid functional group in this compound presents a compelling case for comprehensive biological screening. Furan derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[1] The boronic acid moiety is a versatile pharmacophore, renowned for its ability to form reversible covalent bonds with the active site serine residues of proteases, making it a cornerstone of many enzyme inhibitors.[2] This unique structural combination warrants a systematic investigation to uncover its potential therapeutic applications.

This guide eschews a rigid, one-size-fits-all template. Instead, it proposes a logical, tiered screening cascade that begins with broad, foundational assays and progresses to more specific, mechanism-of-action studies. This approach allows for early identification of promising activities while efficiently managing resources. The causality behind each step is explained, providing the "why" behind the "how" to empower researchers to make informed decisions and adaptations.

Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is a non-negotiable prerequisite for reliable biological screening. These parameters dictate everything from solvent selection to the interpretation of dose-response curves.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular FormulaC₅H₅BO₅ChemScene[3]
Molecular Weight155.90 g/mol ChemScene[3]
AppearanceSolidSigma-Aldrich[4]
Calculated logP-1.3424ChemScene[3]
Hydrogen Bond Acceptors4ChemScene[3]
Hydrogen Bond Donors3ChemScene[3]

The negative calculated logP suggests that this compound is likely to be hydrophilic and possess reasonable aqueous solubility, which simplifies formulation for in vitro assays.[3] However, experimental verification of solubility in various buffers (e.g., PBS, cell culture media) is a critical first step.

Stock Solution Preparation and Handling

Given the compound's properties, initial stock solutions should be prepared in a high-quality polar solvent like dimethyl sulfoxide (DMSO) or sterile, deionized water.

  • Expertise in Practice: While the calculated logP indicates potential water solubility, preparing a high-concentration primary stock (e.g., 10-50 mM) in DMSO is a standard and robust practice. This minimizes the volume of organic solvent added to aqueous assay systems, typically kept below 0.5% (v/v) to avoid solvent-induced artifacts. For poorly soluble compounds, formulation strategies such as pH modification or the use of co-solvents and cyclodextrins may be necessary.[5][6]

The Screening Cascade: A Phased Approach

The proposed screening workflow is designed to maximize information gain while conserving resources. It moves from broad-spectrum primary screens to more focused secondary and mechanistic assays.

Screening_Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Anticancer & Mechanistic Probing cluster_2 Phase 3: Safety & Specificity A General Cytotoxicity (e.g., MTT Assay on non-cancerous cell line) D Anticancer Proliferation (NCI-60 Panel or similar) A->D If cytotoxic B Antibacterial Screening (Gram +/- Panel, MIC) G Hit Confirmation & Dose-Response Analysis B->G If active C Antifungal Screening (Yeast & Mold Panel, MIC) C->G If active D->G If active E Serine Protease Inhibition (e.g., Trypsin, Chymotrypsin) E->G If active F Genotoxicity Assessment (Ames Test) G->F For promising hits

Figure 1: A tiered workflow for screening this compound.

Phase 1: Foundational Screening Protocols

This initial phase aims to cast a wide net to detect any significant biological activity.

General Cytotoxicity Assessment: MTT Assay

Causality: Before assessing anticancer activity, it's crucial to determine the compound's baseline cytotoxicity against a normal, non-transformed cell line (e.g., human fibroblasts or an epithelial line like MRC-5). This provides a therapeutic window and distinguishes general toxicity from cancer-specific effects. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[7][8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well flat-bottom plate with a non-cancerous human cell line at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Antimicrobial Susceptibility Testing: Broth Microdilution

Causality: The furan nucleus is a common motif in antimicrobial agents.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Antibacterial MIC Determination (CLSI Guidelines)

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Antifungal MIC Determination (CLSI Guidelines)

  • Inoculum Preparation: For yeasts (e.g., Candida albicans ATCC 90028), prepare a suspension adjusted to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium. For molds (e.g., Aspergillus fumigatus), harvest conidia and adjust the concentration as per CLSI documents M27/M38.[1]

  • Plate Preparation: Prepare two-fold serial dilutions of the compound in RPMI-1640 medium buffered with MOPS in a 96-well plate.

  • Inoculation & Incubation: Inoculate the wells and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours or until sufficient growth is seen in the control well.

  • MIC Determination: The endpoint for azoles and other fungistatic agents is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

Table 2: Representative Panel for Primary Antimicrobial Screening

Organism TypeSpeciesRationale
Gram-positive BacteriaStaphylococcus aureusCommon human pathogen, representative coccus.
Gram-negative BacteriaEscherichia coliRepresentative rod, model for outer membrane barrier.
YeastCandida albicansMost common human fungal pathogen.
MoldAspergillus fumigatusImportant opportunistic pathogen.

Phase 2: Anticancer and Mechanistic Probing

If Phase 1 assays show promising cytotoxicity, especially with a favorable therapeutic index (i.e., higher toxicity to cancer cells than normal cells), a broader anticancer screen is warranted.

Anticancer Proliferation Screening

Causality: To understand the breadth and selectivity of the compound's anticancer potential, it should be tested against a diverse panel of cancer cell lines from different tissue origins. The NCI-60 panel is a classic example of this approach, though smaller, customized panels are also effective. The MTT assay protocol is identical to that described in Section 3.1, but applied to various cancer cell lines.

Table 3: Example Anticancer Cell Line Panel

Cancer TypeCell LineRationale
BreastMCF-7Estrogen receptor-positive, common model.
BreastMDA-MB-231Triple-negative, aggressive subtype.
LungA549Non-small cell lung cancer, widely used.
ColonHCT-116Colorectal carcinoma, well-characterized.
LeukemiaK-562Chronic myelogenous leukemia, suspension cell line.
Serine Protease Inhibition Assay

Causality: The boronic acid group is a well-established inhibitor of serine proteases, acting as a transition-state analog.[2] Screening against common serine proteases like trypsin and chymotrypsin can provide initial mechanistic insight. A positive result would suggest a potential mechanism of action that could be explored further with more specific proteases relevant to diseases like cancer or thrombosis.

Protocol: Fluorogenic Serine Protease Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).

  • Enzyme-Inhibitor Incubation: In a 96-well black microplate, add the diluted inhibitor solutions. Add the serine protease (e.g., trypsin) to each well. Include no-inhibitor and vehicle controls. Incubate at room temperature for 15-30 minutes to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate specific to the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Protease_Inhibition cluster_0 Mechanism of Boronic Acid Inhibition E Serine Protease (Active Site Ser-OH) EI Reversible Covalent Complex (Tetrahedral Adduct) E->EI + Inhibitor (I) I Boronic Acid Inhibitor (R-B(OH)₂) I->EI EI->E Dissociation

Figure 2: Reversible covalent inhibition of a serine protease by a boronic acid.

Phase 3: Safety and Specificity

Promising lead compounds must undergo preliminary safety assessments. Genotoxicity is a critical parameter to evaluate early in the drug discovery process.

Genotoxicity Assessment: Ames Test

Causality: Some boron-containing compounds have been reported to be mutagenic.[10] The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻) and tests a compound's ability to cause mutations that revert the bacteria to a prototrophic (His⁺) state, allowing them to grow on a histidine-deficient medium.

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[3]

  • Metabolic Activation (S9 Mix): The test should be performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[4]

  • Plate Incorporation: To 2 mL of molten top agar (at 45°C), add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix or buffer.

  • Plating and Incubation: Vortex the mixture gently and pour it onto a minimal glucose agar plate. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the negative (vehicle) control. Known mutagens (e.g., sodium azide for TA100) must be used as positive controls.

Conclusion and Future Directions

This technical guide provides a robust, logically structured framework for the initial biological screening of this compound. By following this tiered approach, researchers can efficiently identify and characterize potential therapeutic activities, from broad antimicrobial and anticancer effects to specific enzyme inhibition. The emphasis on understanding the causality behind each experimental choice and adhering to validated protocols ensures the generation of high-quality, reliable data.

Positive "hits" from this screening cascade will form the basis for more advanced studies, including hit-to-lead optimization, secondary mechanistic assays (e.g., apoptosis, cell cycle analysis), and eventual in vivo efficacy and safety testing. The data gathered through this systematic process will be invaluable for unlocking the full therapeutic potential of this novel chemical entity.

References

Solubility and stability studies of 5-Boronofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Boronofuran-2-carboxylic Acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, leveraging the unique chemical properties of the boronic acid moiety.[1][2][3] The successful progression of any new chemical entity (NCE) through the development pipeline is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound. We present detailed, field-proven protocols for equilibrium solubility assessment in various media and a robust forced degradation study under ICH-prescribed stress conditions. The causality behind experimental choices is elucidated, and potential degradation pathways are discussed, offering researchers and drug development professionals a practical framework for the early-stage characterization of this and related boronic acid-containing compounds.

Introduction: The Rising Importance of Boronic Acids in Drug Design

Boron-containing compounds have emerged from a niche chemical class to become a significant pharmacophore in modern drug discovery.[4] Since the FDA's approval of bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, interest in boronic acids has surged, leading to the approval of other drugs like ixazomib and vaborbactam.[2][3] The utility of the boronic acid group stems from its unique electronic nature; it is a Lewis acid that can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[3][4]

This compound combines the boronic acid pharmacophore with a furan-2-carboxylic acid scaffold, a structure found in various biologically active molecules.[5][6] As a fragment or intermediate, its physicochemical properties dictate its utility in synthesis, its behavior in biological assays, and its potential developability. Poor solubility can hinder absorption and lead to unreliable in-vitro data, while instability can compromise shelf-life, safety, and efficacy. Therefore, a rigorous, early-stage assessment of solubility and stability is not merely a regulatory formality but a cornerstone of a successful drug development program.

Physicochemical Properties of this compound

A baseline understanding of the molecule's properties is essential before designing experimental studies.

PropertyValueSource
Molecular Formula C₅H₅BO₅[7][8]
Molecular Weight 155.90 g/mol [7][8]
Appearance Solid (typical)[7]
InChI Key QZCYESBSCBYIFJ-UHFFFAOYSA-N[7]
SMILES O=C(O)C1=CC=C(B(O)O)O1[7]

Solubility Profiling: A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall. The following section details a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound.

Causality in Experimental Design: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method (ICH Q6A). This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound, providing the most accurate and reproducible measure of solubility.

The choice of solvents is driven by the need to understand the compound's behavior in both biological and processing contexts.

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are used to mimic the physiological conditions of the stomach and small intestine, respectively, providing a more relevant prediction of in-vivo dissolution.

  • Aqueous Buffer (pH 7.4): Represents the pH of blood and is crucial for understanding systemic solubility.

  • Organic Solvents: Solvents like methanol, acetonitrile, and ethyl acetate are commonly used in synthesis, purification, and formulation, making solubility data in these systems vital for process development.[9][10]

Experimental Workflow for Solubility Determination

The workflow is designed to ensure accuracy and minimize experimental error through controlled equilibration and precise quantification.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation start Weigh excess solid This compound solvent Add known volume of test solvent start->solvent into vial shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours solvent->shake sample Withdraw aliquot of supernatant shake->sample filter Filter (0.22 µm) or centrifuge to remove undissolved solid sample->filter dilute Dilute with mobile phase filter->dilute analyze Analyze via validated RP-HPLC-UV method dilute->analyze calculate Calculate concentration (mg/mL) against a standard curve analyze->calculate

Caption: Equilibrium solubility determination workflow via the shake-flask method.

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial, ensuring enough solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected test solvent (e.g., pH 7.4 phosphate buffer, SGF, SIF, methanol).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible, e.g., PVDF) or centrifuge at high speed (e.g., >10,000 rpm) to pellet the solid.

  • Quantification: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated RP-HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the original solution by applying the dilution factor and comparing the peak area to a standard curve prepared with known concentrations of the reference standard.

Anticipated Solubility Data

The data below is illustrative, representing a typical profile for a polar organic molecule containing both acidic carboxylic acid and boronic acid groups.

Solvent/MediumTemperature (°C)Expected Solubility (mg/mL)Classification
Simulated Gastric Fluid (SGF, pH ~1.2)370.5 - 2.0Slightly Soluble
Simulated Intestinal Fluid (SIF, pH ~6.8)375.0 - 15.0Soluble
Phosphate Buffer (pH 7.4)258.0 - 20.0Soluble
Water (unbuffered)251.0 - 3.0Slightly Soluble
Methanol25> 50Very Soluble
Acetonitrile252.0 - 5.0Sparingly Soluble

The higher solubility at pH 6.8 and 7.4 is anticipated due to the deprotonation of the carboxylic acid and potentially the boronic acid (pKa ~9) groups, forming more soluble carboxylate and boronate salts.[11]

Stability Profiling: Predicting Shelf-Life and Degradation

Stability testing is essential for identifying potential liabilities that could affect a drug's safety, efficacy, and shelf-life. Forced degradation (or stress testing) is a critical component of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[12] Its purpose is to identify likely degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[13]

Causality in Experimental Design: ICH Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guideline Q1A.[12] These conditions represent the most common chemical degradation pathways encountered during manufacturing, shipping, and storage.

  • Acid/Base Hydrolysis: Assesses susceptibility to degradation in low and high pH environments, relevant to both physiological exposure and potential manufacturing processes. For boronic acids, pH can significantly influence the rate of protodeboronation.[14]

  • Oxidation: Hydrogen peroxide is a standard oxidant used to probe susceptibility to oxidative degradation. The boronic acid C-B bond is known to be susceptible to oxidative cleavage.[15][16]

  • Thermal Stress: High temperature is used to accelerate thermally induced degradation, providing insight into the compound's intrinsic stability.

  • Photostability: Exposure to UV and visible light is critical for compounds that may be handled in lighted environments, as light energy can catalyze degradation reactions.

Experimental Workflow for Forced Degradation Studies

This workflow systematically exposes the compound to various stressors and analyzes the outcomes to build a comprehensive stability profile.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Data Output start Prepare stock solution of This compound (e.g., 1 mg/mL in MeCN/H₂O) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid heat Thermal (Solid) 80°C start->heat photo Photolytic (Solution/Solid) ICH-compliant light chamber start->photo sample Sample at time points (e.g., 0, 2, 8, 24 h) acid->sample base->sample oxid->sample heat->sample photo->sample quench Quench/Neutralize (for acid/base) sample->quench analyze Analyze via stability-indicating RP-HPLC-UV/MS method quench->analyze degradation % Degradation vs. Time analyze->degradation mass_balance Mass Balance Calculation analyze->mass_balance products Identify Major Degradants (LC-MS) analyze->products

Caption: Workflow for conducting forced degradation (stress testing) studies.

Protocols for Forced Degradation Studies

For all studies, a control sample (un-stressed) is analyzed at each time point. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

A. Acidic & Basic Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a 50:50 mix of acetonitrile and either 0.1 M HCl (acid) or 0.1 M NaOH (base).

  • Incubate the solutions in a water bath at 60 °C.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Immediately neutralize the sample by adding an equimolar amount of base (for acid hydrolysis) or acid (for base hydrolysis).

  • Dilute with mobile phase and analyze by HPLC.

B. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a 50:50 mix of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.

C. Thermal Degradation

  • Place a small amount of the solid compound in a glass vial.

  • Store the vial in an oven at a high temperature (e.g., 80 °C).

  • At specified time points, remove the vial, allow it to cool, dissolve the solid in a known volume of solvent, and analyze by HPLC.

D. Photolytic Degradation

  • Prepare a solution (e.g., 1 mg/mL) and spread a thin layer of solid powder in separate, appropriate containers (e.g., quartz for solution, petri dish for solid).

  • Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed samples.

  • At the end of the exposure, prepare the samples for HPLC analysis.

Analytical Method & Anticipated Stability Data

A stability-indicating RP-HPLC method is crucial. This method must be able to resolve the parent peak from all major degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid, with UV detection at the compound's λmax. LC-MS would be used in parallel to obtain mass information on the degradation products.

Stress ConditionReagent/TempTimeAnticipated DegradationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 h5-15%Protodeboronation
Base Hydrolysis 0.1 M NaOH24 h10-25%Protodeboronation, Furan Ring Opening
Oxidation 3% H₂O₂8 h> 30%Oxidative C-B Bond Cleavage
Thermal (Solid) 80 °C7 days< 5%Likely Stable
Photolysis (Solution) ICH Light7 days5-10%Photochemical decomposition

Arylboronic acids are known to be susceptible to protodeboronation (replacement of -B(OH)₂ with -H) and oxidative degradation, where the C-B bond is cleaved to yield a phenol (in this case, a hydroxyl-furan-carboxylic acid).[14][15][16][17] The furan ring itself can also be susceptible to degradation under harsh conditions.

Discussion and Mechanistic Insights

The results from these studies provide a roadmap for drug development. The anticipated higher solubility in intestinal pH suggests that dissolution may not be a limiting factor for oral absorption, assuming the compound can permeate the gut wall. The use of co-solvents or pH-modifying excipients could be explored in formulation to further enhance solubility.

The stability profile points towards oxidative and hydrolytic degradation as the primary liabilities. The high susceptibility to oxidation is a known characteristic of arylboronic acids and is a critical consideration.[16] This suggests that the final drug product may require protection from oxygen, potentially through packaging with an oxygen scavenger or formulation with antioxidants. The observed protodeboronation under both acidic and basic conditions highlights the need to carefully control pH during manufacturing and in the final formulation.[14] The relative thermal stability is a positive attribute, simplifying storage and shipping requirements.

Conclusion

This guide outlines a foundational strategy for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidance, provide the necessary data to de-risk a development program. By understanding these critical physicochemical properties early, researchers can make informed decisions, design robust formulations, and accelerate the journey of promising boronic acid-containing molecules from the laboratory to the clinic.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 5-Boronofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Boronofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and materials science. Its utility in complex molecular synthesis, particularly for active pharmaceutical ingredients (APIs), demands a profound understanding of its physicochemical properties.[1][2] Thermal stability is a paramount parameter, directly influencing storage conditions, reaction safety, formulation strategies, and the overall viability of its application in drug development.[3] This in-depth technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of this compound. Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices, details a self-validating protocol, and interprets the resulting data through postulated decomposition pathways grounded in the known chemistry of boronic acids, furan rings, and carboxylic acids.

Introduction to this compound: A Molecule of Interest

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a furan ring substituted with both a boronic acid (-B(OH)₂) and a carboxylic acid (-COOH) group. This unique combination of functionalities makes it a versatile building block in synthetic chemistry.[4][5] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BO₅[6]
Molecular Weight 155.90 g/mol [6]
Appearance Solid
SMILES String O=C(O)C1=CC=C(B(O)O)O1
InChI Key QZCYESBSCBYIFJ-UHFFFAOYSA-N
Significance in Medicinal Chemistry and Drug Development

Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by the proteasome inhibitor Bortezomib.[4] The boronic acid moiety can form reversible covalent bonds with the active sites of target enzymes.[4] Similarly, the furan ring and carboxylic acid groups are common pharmacophores found in numerous APIs.[2][7] The presence of these groups in this compound makes it a high-value intermediate for synthesizing novel therapeutics.[1] However, heteroaromatic boronic acids, including furan-based ones, are known to be susceptible to degradation, such as protodeboronation, especially under heat.[8][9] This inherent instability underscores the need for rigorous thermal characterization.

The Critical Role of Thermal Stability

Understanding the thermal stability of an API or a key intermediate is not merely an academic exercise; it is a regulatory and safety imperative. Thermogravimetric analysis (TGA) is a cornerstone technique for this assessment.[10][11] TGA measures the change in a sample's mass as a function of temperature, providing critical data on decomposition temperatures, the presence of volatiles (like water or solvents), and the composition of the final residue.[12][13] For this compound, this data is essential for:

  • Defining safe storage and handling temperatures.

  • Preventing uncontrolled thermal decomposition during manufacturing. [3]

  • Ensuring the quality and purity of the final product.

  • Guiding formulation processes, such as lyophilization or granulation.

Fundamentals of Thermogravimetric Analysis (TGA)

Core Principles of TGA

Thermogravimetric Analysis is a technique where the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[10][13] The resulting plot of mass versus temperature is called a thermogram. The first derivative of this curve (DTG curve) plots the rate of mass change and helps to pinpoint the temperature of the maximum decomposition rate (Tₘₐₓ).[14]

Influence of Experimental Conditions

The outcome of a TGA experiment is highly dependent on the chosen parameters. The two most critical variables are the heating rate and the furnace atmosphere.

  • Heating Rate (°C/min): A slower heating rate generally provides better resolution of distinct thermal events, while a faster rate can shift decomposition temperatures to higher values. A rate of 10 °C/min is a common starting point for initial characterization.[3][15]

  • Atmosphere:

    • Inert (Nitrogen, Argon): An inert atmosphere is used to study thermal decomposition and degradation pathways without the influence of oxidation.[10][12] This is the preferred atmosphere for understanding the inherent stability of the molecule.

    • Oxidative (Air, Oxygen): An oxidative atmosphere is used to assess the material's stability in the presence of air and to study thermo-oxidative decomposition, which is relevant for real-world storage and processing.[10] It also facilitates the complete combustion of organic components, aiding in the quantification of inorganic residues.

Standardized TGA Protocol for this compound

Rationale for Method Development

The proposed protocol is designed to provide a comprehensive understanding of the thermal behavior of this compound. The choice of an inert nitrogen atmosphere is deliberate, aiming to isolate the intrinsic thermal decomposition events from oxidative side reactions. This allows for a clearer interpretation of the dehydration of the boronic acid, decarboxylation, and subsequent ring fragmentation. The temperature range (ambient to 800 °C) is selected to ensure all major thermal events are captured, including the formation of a stable final residue.

Equipment and Materials
  • Thermogravimetric Analyzer: Calibrated for mass and temperature (e.g., PerkinElmer TGA7 or equivalent).[13]

  • Sample Pans: Platinum or alumina crucibles (50-100 µL).

  • Analytical Balance: Readable to 0.01 mg.

  • Gases: High-purity nitrogen (99.99% or higher).

  • Sample: this compound, preferably dried to remove adsorbed moisture.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the data acquisition software.

  • Atmosphere Purge: Begin purging the TGA furnace with nitrogen at a flow rate of 20-50 mL/min. This is crucial to ensure an inert environment before the experiment begins.

  • Sample Preparation: Tare an empty sample pan on the analytical balance. Accurately weigh 5-10 mg of this compound into the pan. A smaller sample size minimizes thermal gradients within the sample.

  • Loading the Sample: Carefully place the loaded sample pan onto the TGA's balance mechanism.

  • Temperature Program: Set up the following temperature program in the software:

    • Isothermal: Hold at 30 °C for 5 minutes to allow for thermal equilibration.

    • Ramp: Heat from 30 °C to 800 °C at a constant rate of 10 °C/min.

    • Gas Flow: Maintain a constant nitrogen flow of 20 mL/min throughout the experiment.

  • Data Collection: Initiate the experiment. The instrument will continuously record the sample mass, sample temperature, and time.

  • Post-Experiment: Once the run is complete, allow the furnace to cool to a safe temperature before removing the sample pan.

  • Data Analysis: Analyze the resulting thermogram (TGA curve) and its first derivative (DTG curve) to determine onset temperatures of decomposition, temperatures of maximum mass loss rates, and the percentage of residual mass.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate TGA p2 Weigh 5-10 mg Sample p1->p2 p3 Place Sample in Pan p2->p3 r1 Load Pan into TGA p3->r1 r2 Purge with N₂ (20 mL/min) r1->r2 r3 Heat 30-800°C @ 10°C/min r2->r3 a1 Record Mass vs. Temp r3->a1 a2 Generate TGA & DTG Curves a1->a2 a3 Determine Tₒₙₛₑₜ, Tₘₐₓ, % Residue a2->a3

Caption: Standard experimental workflow for the TGA of this compound.

Analysis and Interpretation of TGA Data

While actual experimental data is required for definitive analysis, a predictive interpretation can be formulated based on the known thermal behavior of the molecule's constituent parts. The decomposition is expected to occur in multiple, potentially overlapping steps.

Postulated Thermal Decomposition Pathways

The thermal degradation of this compound in an inert atmosphere is likely to proceed through three primary stages:

  • Stage I: Intermolecular Dehydration (Anhydride Formation): Boronic acids are known to undergo thermal dehydration to form cyclic trimers known as boroxines.[16][17] This initial mass loss corresponds to the elimination of water molecules. This process typically begins at temperatures above 100 °C.

  • Stage II: Decarboxylation: The carboxylic acid group is thermally labile and can decompose via the loss of carbon dioxide (CO₂). This decarboxylation event would result in a 5-boronofuran intermediate. For many organic acids, this occurs at temperatures between 200-400 °C.[18]

  • Stage III: Furan Ring Degradation: Following the loss of the primary functional groups, the remaining furanoboroxine structure will decompose at higher temperatures. The degradation of the furan ring itself is a complex process involving ring-opening and fragmentation into smaller volatile molecules.[19][20]

  • Final Residue: The ultimate residue at high temperatures (e.g., > 600 °C) is expected to be an inorganic boron oxide (B₂O₃).[16]

Diagram: Postulated Decomposition Pathway

Decomposition_Pathway cluster_gas1 cluster_gas2 cluster_gas3 mol_start This compound C₅H₅BO₅ mol_intermediate1 Boroxine Trimer (C₅H₄BO₃)₃ mol_start->mol_intermediate1 Stage I ~100-200°C (Dehydration) gas1 H₂O mol_start->gas1 mol_intermediate2 Decarboxylated Intermediate mol_intermediate1->mol_intermediate2 Stage II ~200-400°C (Decarboxylation) gas2 CO₂ mol_intermediate1->gas2 mol_final Boron Oxide Residue B₂O₃ mol_intermediate2->mol_final Stage III >400°C (Ring Degradation) gas3 Volatile Organics mol_intermediate2->gas3

Caption: Postulated thermal decomposition pathway for this compound.

Predicted Data Summary

The theoretical mass losses for each postulated step can be calculated to aid in the interpretation of an experimental thermogram.

Table 2: Predicted TGA Events and Theoretical Mass Loss

Decomposition StageTemperature Range (Predicted)ProcessSpecies LostTheoretical Mass Loss (%)
Stage I 100 - 200 °CIntermolecular DehydrationH₂O~11.5%
Stage II 200 - 400 °CDecarboxylationCO₂~28.2%
Stage III > 400 °CFuran Ring DegradationC₄H₄O fragments~35.9%
Final Residue > 600 °CStable Oxide Formation-~24.4% (as B₂O₃)

Note: Mass loss percentages are calculated based on the initial molecular weight and the stoichiometry of the proposed reactions (dehydration of 3 molecules to a boroxine, subsequent decarboxylation, and final residue).

Applications in Pharmaceutical Development

The data generated from the TGA of this compound directly informs several critical aspects of the drug development pipeline.

  • Stability and Storage: The onset temperature of decomposition is a key indicator of the maximum recommended storage and handling temperature. This data is fundamental for writing stable shelf-life protocols.

  • Process Safety: Knowledge of decomposition temperatures and the potential for gas evolution (H₂O, CO₂) is vital for conducting safe scale-up chemistry. It helps engineers design processes that avoid hazardous thermal runaway events.

  • Quality Control: TGA can be used as a quality control tool to "fingerprint" different batches of the synthesized intermediate.[10] Any significant deviation from the established thermal profile could indicate the presence of impurities, residual solvents, or a different polymorphic form.

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal stability of this compound. This guide provides a robust framework for conducting and interpreting these experiments, grounded in the fundamental principles of chemistry and thermal analysis. By following a standardized protocol and understanding the likely decomposition pathways—from the initial dehydration of the boronic acid to decarboxylation and eventual ring fragmentation—researchers, scientists, and drug development professionals can obtain reliable and actionable data. This information is critical for ensuring the safety, quality, and efficacy of processes and products that rely on this versatile chemical building block, ultimately accelerating the journey from laboratory synthesis to clinical application.

References

Introduction: The Rising Prominence of Furan Boronic Acids in Modern Chemistry

References

Methodological & Application

Application Note: Strategic Use of 5-Boronofuran-2-carboxylic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[3][4] Within this context, 5-substituted furan-2-carboxylic acids are valuable structural motifs. The strategic use of 5-boronofuran-2-carboxylic acid as a coupling partner allows for the direct installation of this versatile building block.

This guide provides a comprehensive overview of the mechanistic nuances, a robust set of experimental protocols, and troubleshooting strategies for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Reagent Profile and Mechanistic Considerations

This compound is a heteroaromatic boronic acid. Like many heteroaryl boronic acids, it presents unique challenges and opportunities in cross-coupling chemistry. The furan ring is a π-rich heterocycle, which generally makes it more reactive in the crucial transmetalation step of the Suzuki catalytic cycle.[3] However, this reactivity is tempered by the presence of the electron-withdrawing carboxylic acid group and the inherent instability of many heteroaryl boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (Halide) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal

Figure 1: Suzuki-Miyaura Catalytic Cycle
Key Challenges with this compound

  • Protodeboronation: This is the most common and detrimental side reaction for heteroaryl boronic acids.[8] It involves the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This process is often accelerated by strong bases and high temperatures.[8]

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will react with the base. Therefore, an additional equivalent of base is required. More critically, the resulting carboxylate can potentially coordinate to the palladium center, potentially hindering catalytic activity.[9] In some cases, decarboxylation has been observed as an alternative reaction pathway with certain heterocyclic carboxylic acids.[10]

  • Solubility: The reagent's polarity may lead to poor solubility in common non-polar organic solvents used for Suzuki couplings, potentially requiring mixed-solvent systems.

Protocol Development and Optimization

A successful protocol hinges on carefully selecting the catalyst, base, solvent, and temperature to maximize the rate of the desired cross-coupling while minimizing side reactions like protodeboronation.

General Starting Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization will likely be necessary for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 - 4.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[3]

Optimization Parameters

The ideal conditions can vary significantly depending on the coupling partner. The following table outlines key parameters and common choices for optimization.

ParameterRecommended Options & RationalePotential Issues
Palladium Catalyst Pd(dppf)Cl₂: Robust, versatile, and often effective for heteroaryl couplings. Pd(PPh₃)₄: A classic choice, but can be less effective for challenging substrates.[8] Buchwald/SPhos/XPhos Precatalysts: Highly active systems for difficult couplings.[11]Catalyst deactivation; low conversion.
Base K₃PO₄: A strong base, often effective but can promote protodeboronation if the reaction is slow.[8] K₂CO₃: A milder, common choice.[12] Cs₂CO₃: Stronger and more soluble, can be beneficial for less reactive halides.[13]Protodeboronation; ester hydrolysis if other functional groups are present.
Solvent Dioxane/H₂O: A standard, versatile mixture.[11] Toluene/H₂O or DMF/H₂O: Alternative systems to improve solubility or increase reaction temperature.Poor solubility of reagents; side reactions at high temperatures.
Temperature 80-110 °C: A typical range.[8] Start lower (e.g., 80 °C) to minimize protodeboronation. Increase if the reaction is sluggish.Increased rate of protodeboronation and other decomposition pathways.[8]
Boronic Acid Stoichiometry 1.2 - 1.5 equiv: Using a slight excess can compensate for any protodeboronation or homocoupling.Difficult purification if a large excess is used.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Weigh Reagents: - Aryl Halide - Boronic Acid - Base B Add to Dry Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Degassed Solvent C->D E Add Catalyst D->E F Heat to Target Temp with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool & Quench G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Figure 2: Experimental Workflow

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed or poisoned).2. Insufficiently anhydrous conditions (if required).3. Reaction temperature too low.1. Use a fresh catalyst or a more robust pre-catalyst (e.g., XPhos-Pd-G3).[11]2. Ensure solvents are properly dried.[8]3. Incrementally increase the reaction temperature.
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to dominate.[12]2. Base is too strong or too much water is present.[8]3. Temperature is too high.1. Use a more active catalyst system to accelerate the coupling.[8]2. Switch to a milder base (K₂CO₃) or use anhydrous conditions with a base like CsF.[8]3. Attempt the reaction at a lower temperature (e.g., 60-80 °C).[8]
Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction mixture.2. Sub-optimal catalyst-to-ligand ratio.1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.[11]2. Use a well-defined pre-catalyst.
Poor Mass Recovery 1. Product is partially soluble in the aqueous layer due to the carboxylic acid group.1. Acidify the aqueous layer carefully with dilute HCl to pH ~4-5 before the final extraction to protonate the carboxylate, making the product less water-soluble.

Conclusion

This compound is a highly valuable reagent for introducing the furan-2-carboxylic acid moiety into complex molecules via the Suzuki-Miyaura cross-coupling. Success with this substrate requires a careful understanding of its reactivity, particularly its propensity for protodeboronation. By selecting highly active palladium catalysts, optimizing the base and solvent system, and carefully controlling reaction conditions, researchers can effectively mitigate common side reactions. The protocols and troubleshooting guide provided herein offer a solid framework for the development of efficient and high-yielding coupling reactions, empowering chemists in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Development of Antibacterial Agents Using a 5-Boronofuran-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antibacterial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Furan-containing compounds have a long-standing history in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.[1][2] Concurrently, the unique chemical properties of boron, particularly its ability to form reversible covalent bonds with biological targets, have positioned boron-containing molecules as a promising class of therapeutics.[3][4] This guide focuses on the strategic convergence of these two domains: the use of a 5-boronofuran-2-carboxylic acid scaffold as a foundational structure for the rational design and synthesis of novel antibacterial agents.

The central hypothesis is that the furan-2-carboxylic acid moiety provides a versatile backbone for structural modifications to optimize pharmacokinetic and pharmacodynamic properties, while the boronic acid group at the 5-position can act as a "warhead," forming covalent interactions with key bacterial enzymes. This dual-functionality offers a compelling starting point for the development of potent and selective antibacterial compounds.

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for antibacterial evaluation, and insights into the potential mechanisms of action for compounds derived from this promising scaffold.

I. Synthesis of the this compound Scaffold and its Derivatives

The successful development of antibacterial agents from the this compound scaffold hinges on robust and versatile synthetic methodologies. While a direct, one-pot synthesis of the core scaffold may not be readily available in the literature, a multi-step approach can be devised based on established organometallic and heterocyclic chemistry principles.

Proposed Synthesis of this compound

The synthesis of the core scaffold can be approached through the borylation of a suitable furan-2-carboxylic acid derivative. Palladium-catalyzed C-H borylation and decarboxylative borylation are plausible strategies.[5]

Protocol 1: Palladium-Catalyzed Borylation of a Furan-2-carboxylic Acid Precursor

This protocol is a hypothetical adaptation of modern borylation techniques.

Step 1: Protection of the Carboxylic Acid The carboxylic acid group of furan-2-carboxylic acid is first protected to prevent interference with the borylation reaction. Esterification is a common and effective method.

  • Reaction: Furan-2-carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

  • Rationale: The ester group is generally stable under the conditions of palladium-catalyzed borylation and can be readily deprotected in a subsequent step.

Step 2: Palladium-Catalyzed C-H Borylation The protected furan-2-carboxylate is then subjected to a palladium-catalyzed C-H borylation reaction.

  • Reagents:

    • Furan-2-carboxylate (substrate)

    • Bis(pinacolato)diboron (B₂pin₂) (boron source)

    • Palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂)

    • Ligand (e.g., a phosphine ligand like XPhos or a nitrogen-based ligand)

    • Base (e.g., KOAc)

    • Solvent (e.g., dioxane, toluene)

  • Procedure: The substrate, B₂pin₂, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated to an appropriate temperature (typically 80-120 °C) and monitored by TLC or GC-MS until completion.

  • Rationale: Palladium catalysts can selectively activate the C-H bond at the 5-position of the furan ring, facilitating its reaction with the boron source to form a stable boronate ester.

Step 3: Deprotection of the Carboxylic Acid The resulting 5-(pinacolboronato)furan-2-carboxylate is then hydrolyzed to yield this compound.

  • Reaction: The boronate ester is treated with a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol), followed by acidification with a mineral acid (e.g., HCl).

  • Rationale: Basic hydrolysis cleaves the ester group to reveal the carboxylic acid, while the boronic acid group remains intact under these conditions.

Synthesis of Furan-2-carboxamide Derivatives

Modification of the carboxylic acid moiety into an amide is a well-established strategy for enhancing the biological activity of furan-based compounds. Furan-2-carboxamides have demonstrated significant antibacterial and antibiofilm properties.

Protocol 2: Amide Coupling of this compound

Step 1: Activation of the Carboxylic Acid The carboxylic acid of the this compound scaffold is activated to facilitate amide bond formation.

  • Reagents:

    • This compound

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF, CH₂Cl₂)

  • Procedure: The carboxylic acid is dissolved in the solvent, and the coupling agent and base are added. The mixture is stirred at room temperature for a short period to allow for the formation of the activated ester.

  • Rationale: Activation of the carboxylic acid is necessary to overcome its low reactivity towards amines.

Step 2: Amide Bond Formation The desired amine is then added to the reaction mixture.

  • Procedure: The amine is added to the solution of the activated carboxylic acid, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Rationale: The activated ester readily reacts with the amine to form the corresponding amide. A diverse library of amides can be synthesized by varying the amine component.

II. Protocols for Antibacterial and Mechanistic Evaluation

A systematic evaluation of the synthesized compounds is crucial to determine their antibacterial efficacy and to elucidate their mechanism of action.

In Vitro Antibacterial Susceptibility Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution is a standard and high-throughput method for MIC determination.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

  • Rationale: This assay provides a quantitative measure of the potency of the antibacterial agent.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC) The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Procedure:

    • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

    • The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

  • Rationale: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Mechanism of Action Studies

The boronic acid moiety suggests a potential mechanism involving the inhibition of key bacterial enzymes through reversible covalent interactions. A prime candidate target for boron-containing antibacterials is leucyl-tRNA synthetase (LeuRS).

Protocol 5: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay This assay measures the ability of the test compounds to inhibit the activity of LeuRS, an essential enzyme in bacterial protein synthesis.

  • Method: The ATP-PPi exchange assay is a common method to measure the first step of the aminoacylation reaction catalyzed by LeuRS.

  • Procedure:

    • The reaction mixture contains purified bacterial LeuRS, L-leucine, ATP, [³²P]pyrophosphate, and a buffer system.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C.

    • The reaction is stopped, and the amount of [³²P]ATP formed is quantified by scintillation counting.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

  • Rationale: Inhibition of LeuRS would disrupt protein synthesis, leading to bacterial cell death. This assay provides direct evidence for the engagement of this specific target.

III. Data Presentation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Boronofuran-2-carboxamide Derivatives

Compound IDR-group on AmideGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)
S. aureusB. subtilis
BFCA-01 -H
BFCA-02 -CH₃
BFCA-03 -Phenyl
BFCA-04 -4-Chlorophenyl
Positive Control (e.g., Ciprofloxacin)
Visualization of Workflows and Mechanisms

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Scaffold_Synthesis Synthesis of 5-Boronofuran- 2-carboxylic Acid Scaffold Derivative_Synthesis Synthesis of Furan-2-carboxamide Derivative Library Scaffold_Synthesis->Derivative_Synthesis MIC_Assay MIC Assay (Primary Screening) Derivative_Synthesis->MIC_Assay MBC_Assay MBC Assay (Bactericidal Activity) MIC_Assay->MBC_Assay Enzyme_Assay Leucyl-tRNA Synthetase Inhibition Assay MBC_Assay->Enzyme_Assay

Caption: Proposed mechanism of action involving the inhibition of leucyl-tRNA synthetase.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new class of antibacterial agents. The synthetic strategies and evaluation protocols outlined in this guide provide a framework for researchers to explore the potential of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships. Further mechanistic studies will be essential to confirm the proposed mode of action and to identify potential resistance mechanisms. The insights gained from these studies will be invaluable in guiding the optimization of lead compounds towards the development of clinically effective antibacterial drugs.

V. References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Available at: --INVALID-LINK--

  • Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline. (2023). Available at: --INVALID-LINK--

  • Pharmacological activity of furan derivatives. (2023). Available at: --INVALID-LINK--

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2022). Available at: --INVALID-LINK--

  • Synthesis and antimicrobial activity of new furan derivatives. (1985). Available at: --INVALID-LINK--

  • Boron-Containing Compounds as Antimicrobial Agents to Tackle Drug-Resistant Bacteria. (2022). Available at: --INVALID-LINK--

  • Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria. (2015). Available at: --INVALID-LINK--

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. (2020). Available at: --INVALID-LINK--

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting. (n.d.). Available at: --INVALID-LINK--

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Available at: --INVALID-LINK--

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Available at: --INVALID-LINK--

  • Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. (2010). Available at: --INVALID-LINK--

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). Available at: --INVALID-LINK--

  • PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. (2012). Available at: --INVALID-LINK--

  • Methods to assay inhibitors of tRNA synthetase activity. (2008). Available at: --INVALID-LINK--

  • In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. (2011). Available at: --INVALID-LINK--

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Available at: --INVALID-LINK--

  • This compound. (n.d.). Available at: --INVALID-LINK--

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Available at: --INVALID-LINK--

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. (2022). Available at: --INVALID-LINK--

  • Cobalt-Catalyzed C–H Borylation. (2014). Available at: --INVALID-LINK--

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019). Available at: --INVALID-LINK--

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Available at: --INVALID-LINK--

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2016). Available at: --INVALID-LINK--

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). Available at: --INVALID-LINK--

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2020). Available at: --INVALID-LINK--

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Available at: --INVALID-LINK--

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022). Available at: --INVALID-LINK--

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Available at: --INVALID-LINK--

  • Flow chart of the construction of the antibacterial compound prediction.... (2022). Available at: --INVALID-LINK--

  • Antibiotic drug discovery and development flowchart. The number of.... (2023). Available at: --INVALID-LINK--

  • Flowchart of drug-discovery and -development process.. (n.d.). Available at: --INVALID-LINK--

  • Application Notes and Protocols: Assessing Bacterial Growth Inhibition by Aminoacyl-tRNA Synthetase Inhibitor-1 (AARSI-IN-1). (n.d.). Available at: --INVALID-LINK--

References

Synthesis of Novel Antifungal Compounds from 5-Boronofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal pathogens presents a significant global health challenge, demanding the development of novel antifungal agents. This guide provides a comprehensive framework for the synthesis, characterization, and in vitro evaluation of new antifungal compounds derived from 5-Boronofuran-2-carboxylic acid. The furan scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various bioactive compounds.[1][2] The incorporation of a boronic acid moiety offers a unique mechanistic potential, as boron-containing compounds are known to exhibit significant bioactivity, including antifungal properties.[3][4][5] This protocol details a robust synthetic strategy centered on the generation of a diverse amide library to facilitate structure-activity relationship (SAR) studies.

Introduction: The Rationale for Boron-Containing Furans in Antifungal Drug Discovery

Furan derivatives have a long history in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1]

The strategic incorporation of a boronic acid group into the furan scaffold is a promising approach in the design of novel antifungal agents.[6] Boronic acids and their derivatives have gained increasing attention in drug discovery due to their unique chemical properties and biological activities.[6][7][8][9] Notably, boron-containing compounds have demonstrated potent antifungal effects.[3][4][5] One proposed mechanism of action involves the interaction of the boronic acid moiety with diol-containing molecules, such as ribose, which can disrupt essential cellular processes like protein synthesis.[3][4][5] This targeted approach may offer a novel mechanism to overcome existing antifungal resistance.

This guide outlines a systematic approach to synthesize and screen a library of novel compounds based on the this compound backbone.

Synthetic Pathway and Detailed Protocols

The overall synthetic strategy involves a three-step process: protection of the boronic acid group, amide bond formation, and subsequent deprotection to yield the final target compounds.

Figure 1: High-level overview of the synthetic workflow.

2.1. Step 1: Protection of the Boronic Acid Moiety

Rationale: The boronic acid functional group can interfere with the reagents used in amide bond formation. Therefore, it is essential to protect it before proceeding with the coupling reaction. A common and effective method is the formation of a pinacol boronate ester, which is stable under the subsequent reaction conditions.[10]

Protocol:

  • Reactants and Reagents:

    • This compound

    • Pinacol (1.1 equivalents)

    • Toluene (anhydrous)

  • Procedure:

    • Combine this compound and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a sufficient volume of anhydrous toluene to suspend the reactants.

    • Heat the mixture to reflux and continue until the theoretical amount of water is collected, signifying the completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to obtain the crude 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid. This product can often be used in the next step without further purification.

2.2. Step 2: Amide Bond Formation

Rationale: The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry.[11][12] The use of a coupling agent, such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), facilitates the activation of the carboxylic acid for reaction with a diverse range of primary and secondary amines.[13]

Protocol:

  • Reactants and Reagents:

    • Protected this compound (from Step 1)

    • Desired amine (primary or secondary, 1.0-1.2 equivalents)

    • HBTU (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • Dissolve the protected carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add HBTU and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amide.

2.3. Step 3: Deprotection of the Boronic Acid

Rationale: The final step involves the removal of the pinacol protecting group to yield the free boronic acid, the target active compound. This can be achieved under mild acidic conditions or through transesterification.[10][14]

Protocol:

  • Reactants and Reagents:

    • Protected amide intermediate (from Step 2)

    • Deprotection agent (e.g., aqueous HCl or diethanolamine followed by hydrolysis)

    • Appropriate solvent system (e.g., ether)

  • Procedure (via Diethanolamine Adduct): [14]

    • Dissolve the pinacol-protected amide in a suitable solvent like ether.

    • Add diethanolamine and stir until a precipitate forms and the starting material is consumed (monitored by TLC).

    • Filter the precipitate, wash with ether, and dry.

    • Hydrolyze the resulting diethanolamine-boronate adduct with a dilute acid (e.g., 0.1 M HCl) to obtain the final boronic acid product.[14]

Characterization of Novel Compounds

Rationale: Rigorous characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds.[15][16][17][18] A combination of spectroscopic and analytical techniques should be employed.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To elucidate the detailed molecular structure and confirm the arrangement of atoms.[17]
Mass Spectrometry (MS) To determine the molecular weight and obtain information about the molecular formula.[15]
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., amide C=O, N-H, B-O).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.[18]
Elemental Analysis To confirm the elemental composition and purity of the compounds.[18]
In Vitro Antifungal Susceptibility Testing

Rationale: The primary goal of this research is to identify compounds with potent antifungal activity. Standardized antifungal susceptibility testing (AFST) is essential to determine the in vitro efficacy of the newly synthesized molecules.[19][20][21][22] The broth microdilution method is a widely accepted "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[20]

Antifungal_Susceptibility_Testing A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate at Appropriate Temperature and Duration C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol:

  • Materials and Reagents:

    • Synthesized compounds and control antifungals (e.g., fluconazole, amphotericin B)

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • Standardized growth medium (e.g., RPMI-1640)

    • 96-well microtiter plates

  • Procedure:

    • Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).

    • Perform two-fold serial dilutions of the compounds in the growth medium directly in the 96-well plates.

    • Prepare a standardized fungal inoculum according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22]

    • Inoculate each well with the fungal suspension. Include positive (fungus with standard antifungal) and negative (fungus without compound) controls.

    • Incubate the plates under appropriate conditions (e.g., 24-48 hours at 35°C).[21]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[21]

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive and robust framework for the synthesis and preliminary evaluation of novel antifungal agents derived from this compound. The systematic generation and screening of an amide library will enable the identification of lead compounds with promising antifungal activity. Subsequent SAR-guided optimization of these hits, coupled with mechanistic studies, holds the potential to deliver a new class of antifungal therapeutics to combat the growing threat of fungal infections.

References

Application Notes and Protocols: 5-Boronofuran-2-carboxylic Acid in the Design of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Advantage of 5-Boronofuran-2-carboxylic Acid in Organic Electronics

The relentless pursuit of next-generation organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), necessitates the development of novel π-conjugated materials with tailored optoelectronic properties. Among the diverse heterocyclic building blocks available to the materials chemist, furan-containing compounds have garnered significant interest. The furan moiety, a five-membered aromatic heterocycle, offers distinct advantages such as good charge transport characteristics and the potential for derivation from renewable biomass sources.[1][2]

This compound stands out as a particularly strategic monomer for the synthesis of these advanced materials.[3][4][5][6] Its bifunctional nature, featuring a boronic acid group at the 5-position and a carboxylic acid at the 2-position, provides orthogonal reactivity. The boronic acid is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern polymer synthesis for forming carbon-carbon bonds.[7] This allows for the facile construction of conjugated polymer backbones. The carboxylic acid functionality, on the other hand, offers a site for post-polymerization modification, such as esterification, to fine-tune solubility, energy levels, and solid-state packing of the final material.

This technical guide provides a comprehensive overview of the application of this compound in the design of materials for organic electronics. We will delve into the synthetic protocols for creating novel conjugated polymers, methodologies for device fabrication, and an analysis of the resulting material and device characteristics.

Molecular Structure and Key Properties

This compound is a solid compound with the empirical formula C₅H₅BO₅ and a molecular weight of 155.90 g/mol .[3] Its structure is characterized by a furan ring substituted with a boronic acid (-B(OH)₂) group and a carboxylic acid (-COOH) group.

PropertyValueSource
Molecular Formula C₅H₅BO₅[3]
Molecular Weight 155.90 g/mol [3]
Appearance Solid[3]
SMILES O=C(O)C1=CC=C(B(O)O)O1[3]
InChI Key QZCYESBSCBYIFJ-UHFFFAOYSA-N[3]

Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling

The primary application of this compound in organic electronics is as a monomer in Suzuki-Miyaura polymerization. This reaction allows for the creation of alternating donor-acceptor (D-A) copolymers, a widely employed strategy for tuning the bandgap and energy levels of organic semiconductors.

The general scheme involves the palladium-catalyzed reaction of the boronic acid moiety with a dihalogenated comonomer. The choice of the comonomer is critical in defining the electronic properties of the resulting polymer. For instance, coupling with an electron-deficient comonomer will lead to a polymer with a low bandgap, which is desirable for OPV applications.

Caption: Suzuki-Miyaura polymerization workflow.

Protocol 1: Synthesis of a Furan-Containing Donor-Acceptor Copolymer

This protocol describes a general procedure for the synthesis of a conjugated polymer using a derivative of this compound. For improved solubility and to prevent side reactions, the carboxylic acid is typically protected as an ester.

Materials:

  • Methyl 5-boronofuran-2-carboxylate (or other ester derivative)

  • Dihalogenated comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Soxhlet extraction apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactant Setup: In a flame-dried Schlenk flask, add methyl 5-boronofuran-2-carboxylate (1.0 eq.), the dihalogenated comonomer (1.0 eq.), and anhydrous sodium carbonate (4.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to dissolve the monomers.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90-110 °C under an inert atmosphere and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred methanol. The polymer will precipitate.

  • Collection: Collect the precipitated polymer by filtration.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and chloroform. The desired polymer fraction is typically soluble in chloroform.

  • Final Precipitation: Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.

Causality Behind Experimental Choices:

  • Ester Protection: The carboxylic acid is esterified to prevent its reaction with the base and to improve the solubility of the monomer in the organic solvents used for polymerization.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.

  • Base: The base is crucial for the transmetalation step in the Suzuki coupling mechanism. Sodium carbonate is a commonly used inorganic base that is effective and easy to remove after the reaction.

  • Soxhlet Extraction: This is a rigorous purification method that effectively removes low molecular weight oligomers and residual catalyst, which is essential for achieving high-performance electronic devices.

Application in Organic Electronic Devices

The synthesized furan-containing polymers can be incorporated into various organic electronic devices. The following sections provide generalized protocols for the fabrication of OFETs and OPVs.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic circuits and sensors. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. Furan-based polymers can exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior depending on the comonomer used. A furan-containing polymer has been reported to achieve hole and electron mobilities as high as 0.20 cm²/V⁻¹s⁻¹ and 0.56 cm²/V⁻¹s⁻¹, respectively.[8]

Caption: General workflow for OFET fabrication.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Synthesized furan-containing polymer

  • High-purity solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin-coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic surface, which promotes better film formation of the organic semiconductor.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL). Spin-coat the polymer solution onto the treated substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Thermal Annealing: Anneal the semiconductor film on a hotplate in an inert atmosphere (e.g., a glovebox) at a temperature below the polymer's glass transition temperature (typically 100-150 °C) for 30-60 minutes. This step improves the molecular ordering and removes residual solvent.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor film through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in an inert atmosphere. Measure the output and transfer characteristics to extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Organic Photovoltaics (OPVs)

In OPVs, the furan-based polymer can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The incorporation of furan into the polymer backbone can influence the absorption spectrum, energy levels, and morphology of the BHJ film, all of which are critical for device performance. Furan-containing polymers have been used in solar cells to achieve power conversion efficiencies of up to 3.7%.[1]

Caption: General workflow for OPV fabrication.

Protocol 3: Fabrication of a Conventional BHJ OPV

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized furan-containing polymer (donor)

  • Electron acceptor (e.g., PC₇₁BM)

  • High-purity solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

  • Calcium (Ca) or Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Cleaning: Clean the ITO substrate using the same procedure as for OFETs.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal on a hotplate (e.g., 140 °C for 10 minutes).

  • Active Layer Preparation: Prepare a blend solution of the furan-containing polymer and the electron acceptor in a suitable solvent. The weight ratio of donor to acceptor and the total concentration need to be optimized for each material system.

  • Active Layer Deposition: Transfer the substrate into an inert atmosphere glovebox and spin-coat the active layer blend onto the PEDOT:PSS layer. Anneal the film as required.

  • Cathode Deposition: Deposit a thin layer of Ca or LiF followed by a thicker layer of Al through a shadow mask using a thermal evaporator.

  • Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.

  • Device Testing: Measure the current-voltage characteristics of the OPV under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of novel conjugated materials for organic electronics. Its amenability to Suzuki-Miyaura coupling allows for the systematic design and synthesis of polymers with tailored optoelectronic properties. The protocols outlined in this guide provide a foundation for researchers to explore the potential of furan-based materials in high-performance OLEDs, OFETs, and OPVs. Future research in this area will likely focus on the development of new comonomers to further enhance device performance, as well as exploring the use of "green" synthesis and processing methods, leveraging the potential of furan's biomass origins.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Furan Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and precision.[1][2][3] Among the vast array of building blocks utilized in these transformations, furan-containing molecules have garnered significant attention, particularly in the fields of medicinal chemistry and materials science.[4][5] The furan nucleus is a prominent scaffold in numerous pharmacologically active compounds, contributing to a broad spectrum of biological activities.[5][6][7]

5-Boronofuran-2-carboxylic acid is a particularly valuable bifunctional reagent. Its structure, featuring a reactive boronic acid at the 5-position and a carboxylic acid at the 2-position, allows for sequential and site-selective functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of palladium-catalyzed cross-coupling reactions involving this versatile substrate. We will delve into the underlying mechanistic principles, provide field-tested experimental protocols, and offer practical guidance for troubleshooting and optimization.

Mechanistic Insights: Understanding the Catalytic Cycle

The Suzuki-Miyaura reaction is the most common cross-coupling method employed for boronic acids. Its mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10][11] A thorough understanding of this cycle is paramount for rational protocol design and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation re_out tm_complex->re_out Reductive Elimination product Ar-Ar' (Coupled Product) re_out->pd0 re_out->product oa_in Ar-X tm_in Ar'B(OH)₂ / Base Workflow start Start reagents Add solids: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Pd Precatalyst to Schlenk tube start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents (Dioxane / H₂O) via Syringe inert->solvents reaction Heat with Vigorous Stirring (e.g., 80-100 °C) solvents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end

References

Application Note & Protocols: Solid-Phase Synthesis Strategies Employing 5-Boronofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) represents a cornerstone of modern high-throughput chemistry, enabling the rapid assembly of compound libraries with simplified purification protocols.[1][2] This guide details a robust strategy employing 5-Boronofuran-2-carboxylic acid as a versatile bifunctional building block. The carboxylic acid moiety serves as the covalent anchor to a solid support, while the boronic acid functional group acts as a handle for diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This approach is particularly valuable for the synthesis of libraries of substituted bi-aryl and heteroaryl furan scaffolds, which are privileged structures in medicinal chemistry. We provide detailed, field-proven protocols for resin selection, immobilization, on-resin coupling, and final product cleavage, along with the underlying scientific rationale for each step.

Core Principles & Strategic Advantages

The convergence of solid-phase synthesis with the versatility of organoboron chemistry offers a powerful platform for drug discovery and materials science.

  • The Solid-Phase Advantage: By tethering the initial building block to an insoluble polymer resin, excess reagents and soluble by-products from subsequent reaction steps can be removed by simple filtration and washing.[2] This dramatically simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[2]

  • The Bifunctional Scaffold: this compound is an ideal scaffold for this strategy.

    • Carboxylic Acid Anchor: The carboxyl group provides a reliable covalent attachment point to common hydroxyl-functionalized resins, such as Wang resin, forming an ester linkage.[5][6] This linkage is stable to a wide range of reaction conditions, yet can be cleaved under moderately acidic conditions to release the final product with a free C-terminal carboxyl group.[5]

    • Boronic Acid Handle for Diversification: The boronic acid moiety is a uniquely versatile functional group, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the boronic acid with an aryl or vinyl halide, enabling the introduction of a vast array of substituents at the 5-position of the furan ring.[3][4]

This combination allows for a "catch-and-release" strategy where the furan core is first immobilized, then diversified on-resin, and finally cleaved to yield a library of purified final products.

Overall Synthesis Workflow

The entire process can be visualized as a four-stage linear workflow, starting from the selection of the solid support and culminating in the purified, diversified product.

G cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_div Phase 3: Diversification cluster_release Phase 4: Release & Purify Resin Select & Swell Wang Resin Activate Activate Carboxylic Acid (e.g., DIC/Oxyma) Resin->Activate Immobilize Couple Scaffold to Resin Activate->Immobilize Suzuki On-Resin Suzuki-Miyaura Coupling Immobilize->Suzuki Cleave Cleave Product from Resin (TFA) Suzuki->Cleave Purify Precipitate & Purify Final Product Cleave->Purify

Caption: High-level workflow for the solid-phase synthesis of furan derivatives.

Detailed Protocols & Methodologies

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Wang Resin, 100-200 mesh, 1% DVBSynthesis GradeStandard SupplierTypically 0.8-1.2 mmol/g loading
This compound≥95%Specialty SupplierStore desiccated at 2-8°C
Dichloromethane (DCM)AnhydrousStandard SupplierFor swelling and washing
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierFor coupling and washing
N,N'-Diisopropylcarbodiimide (DIC)≥99%Standard SupplierCoupling agent
Ethyl Cyanohydroxyiminoacetate (OxymaPure®)≥99%Standard SupplierCoupling additive
PiperidineReagent GradeStandard SupplierFor optional Fmoc testing
Trifluoroacetic acid (TFA)Reagent GradeStandard SupplierFor cleavage
Triisopropylsilane (TIS)≥98%Standard SupplierScavenger for cleavage
Diethyl Ether, ColdReagent GradeStandard SupplierFor product precipitation
Aryl/Heteroaryl Halides (Br, I)VariousVariousCoupling partners
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeStandard SupplierSuzuki catalyst
Sodium Carbonate (Na₂CO₃)AnhydrousStandard SupplierBase for Suzuki coupling
1,2-Dimethoxyethane (DME)AnhydrousStandard SupplierSuzuki solvent
Deionized WaterN/AIn-houseSuzuki solvent
Phase 1: Resin Preparation

Protocol 1: Swelling of Wang Resin

  • Place 1.0 g of Wang resin in a fritted polypropylene reaction vessel.

  • Add 10 mL of anhydrous Dichloromethane (DCM).

  • Agitate the slurry on a shaker or vortex mixer at room temperature for 30-60 minutes.[8]

  • Drain the solvent by vacuum filtration.

  • Wash the resin sequentially with:

    • 3 x 10 mL DCM

    • 3 x 10 mL N,N-Dimethylformamide (DMF)

    • 3 x 10 mL DCM

  • The resin is now swollen and ready for the immobilization step.

Scientist's Note (Rationale): Swelling the polystyrene resin is a critical first step.[8] In its dry, bead-like form, the reactive hydroxyl groups are largely inaccessible within the cross-linked polymer matrix. Solvents like DCM cause the polymer chains to expand, making the functional sites available for subsequent chemical reactions. The sequential washes ensure the removal of any residual impurities from the manufacturing process.

Phase 2: Immobilization of the Furan Scaffold

Protocol 2: Esterification of this compound onto Wang Resin

  • In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in a minimal amount of anhydrous DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.

  • Add the activated acid solution to the swollen Wang resin from Protocol 1.

  • Ensure enough DMF is present to create a mobile slurry and agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring (Optional but Recommended): To confirm the reaction has gone to completion, take a small sample of the resin beads (approx. 5 mg), wash them thoroughly with DCM, and perform a colorimetric test (e.g., Chloranil test) to check for free hydroxyl groups. A negative result indicates complete coupling.

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin sequentially with:

    • 3 x 10 mL DMF

    • 3 x 10 mL DCM

    • 3 x 10 mL Methanol

    • 3 x 10 mL DCM

  • Dry the resin under high vacuum for at least 2 hours.

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Scientist's Note (Rationale): The immobilization occurs via an esterification reaction between the carboxylic acid of the furan and the hydroxyl group of the Wang linker.[5] This reaction is not spontaneous and requires activation of the carboxylate.[9][10] The DIC/Oxyma system is a highly efficient, modern coupling cocktail that converts the carboxylic acid into a more reactive O-acylisourea intermediate, which is then readily attacked by the resin's hydroxyl groups. Using an excess of reagents ensures the reaction is driven to completion, maximizing the loading of the scaffold onto the solid support.

Phase 3: On-Resin Suzuki-Miyaura Diversification

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Place the dried, scaffold-loaded resin from Protocol 2 in a reaction vessel.

  • Add the desired aryl/heteroaryl halide (4 equivalents relative to initial resin loading).

  • Add Pd(PPh₃)₄ (0.1 eq.) to the vessel.

  • Add a solvent mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous Sodium Carbonate (Na₂CO₃) in a 4:1 ratio. Use enough solvent to create a slurry.

  • Seal the vessel and heat the reaction mixture to 80-90°C with agitation for 8-16 hours.

  • Cool the reaction to room temperature and drain the solvent.

  • Wash the resin extensively to remove all traces of catalyst and excess reagents. A recommended wash cycle is:

    • 3 x 10 mL DMF

    • 3 x 10 mL Water/DMF (1:1)

    • 3 x 10 mL DMF

    • 3 x 10 mL DCM

  • Dry the resin under high vacuum.

Scientist's Note (Rationale): This is the key diversification step. The Suzuki-Miyaura reaction is a robust and high-yielding method for C-C bond formation.[4] The mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The use of an aqueous base (Na₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[3] Heating is necessary to drive the catalytic cycle efficiently. Extensive washing post-reaction is critical to remove the palladium catalyst and other by-products, which would otherwise contaminate the final cleaved product.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product_label Resin-Furan-Ar (Product) RedElim->Product_label ArX_label Ar-X (Aryl Halide) ArX_label->OxAdd Boronic_label Resin-Furan-B(OH)₂ + Base Boronic_label->Transmetal

Caption: Simplified catalytic cycle for the on-resin Suzuki-Miyaura coupling.

Phase 4: Cleavage and Product Isolation

Protocol 4: TFA-Mediated Cleavage from Wang Resin

  • Place the dry, diversified resin from Protocol 3 in a fritted reaction vessel.

  • Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of initial resin).

  • Agitate the slurry at room temperature for 1-2 hours.[11]

  • Drain the filtrate (which now contains the cleaved product) into a clean collection flask.

  • Wash the resin with an additional 2 x 2 mL of TFA and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure (e.g., rotary evaporator) to remove the bulk of the TFA.

  • Add 20-30 mL of cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Cool the suspension at -20°C for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration or centrifugation, washing with a small amount of cold ether.

  • Dry the final product under high vacuum.

  • Analysis: Characterize the final product using LC-MS and ¹H NMR to confirm identity and purity.

Scientist's Note (Rationale): The ester linkage of the Wang resin is designed to be labile to strong acids like TFA.[5][12] The acid protonates the ester carbonyl, making it highly susceptible to cleavage, thereby releasing the product with a free carboxylic acid. TIS is included as a scavenger to quench reactive cationic species that can be formed during cleavage, preventing side reactions and protecting the final product from degradation. Precipitation in cold ether is a standard method for isolating the typically polar carboxylic acid product from the non-polar cleavage cocktail components.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Loading in Phase 2 1. Incomplete resin swelling. 2. Inefficient carboxylic acid activation. 3. Moisture in reagents/solvents.1. Ensure resin is fully swollen (at least 30 min in DCM). 2. Allow for a 5-10 min pre-activation period after adding DIC. Use fresh coupling reagents. 3. Use anhydrous solvents and store reagents properly.
Incomplete Suzuki Coupling 1. Inactive palladium catalyst. 2. Insufficient base or heat. 3. Sterically hindered aryl halide.1. Use fresh Pd(PPh₃)₄; avoid prolonged exposure to air. 2. Ensure base is fully dissolved and reaction temperature is maintained. 3. Increase reaction time, temperature, or consider a more active catalyst/ligand system (e.g., SPhos).[13]
Low Yield after Cleavage 1. Incomplete cleavage from the resin. 2. Product loss during precipitation.1. Increase cleavage time to 3 hours or use a stronger acid cocktail if necessary.[14] 2. Ensure ether is sufficiently cold and allow more time for precipitation. Use centrifugation instead of filtration for very fine solids.

Conclusion

The solid-phase synthesis strategy detailed herein provides a powerful and streamlined methodology for the creation of diverse libraries based on the 5-substituted furan-2-carboxylic acid scaffold. By leveraging the orthogonal reactivity of the carboxylic acid and boronic acid functionalities, researchers can efficiently immobilize, diversify, and purify novel compounds. This approach minimizes time-consuming chromatographic purifications and is well-suited for the rapid generation of molecules for screening in drug discovery and materials science programs.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions with 5-Boronofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-boronofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this versatile but sensitive building block. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you achieve optimal results.

The Challenge: Understanding this compound

This compound is a valuable reagent for introducing a furan-2-carboxylic acid moiety, a common pharmacophore in medicinal chemistry.[1] However, its use in Suzuki coupling is not always straightforward. The molecule presents two primary challenges:

  • Instability of the Furan-Boron Bond : Like many five-membered 2-heteroaromatic boronic acids, the C-B bond is highly susceptible to protodeboronation , especially under the basic conditions required for the Suzuki reaction.[2][3][4] This side reaction cleaves the boronic acid, replacing it with a hydrogen atom and leading to the formation of furan-2-carboxylic acid, which terminates the catalytic cycle and reduces the yield of the desired product.

  • Interference from the Carboxylic Acid Group : The acidic proton of the carboxylic acid will react with the base, necessitating the use of additional equivalents of base. More critically, the resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst and hindering the reaction.[5]

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Failures

Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What are the first things to check?

A1: A complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle. Before focusing on the specific substrate, verify these critical parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have not degraded. Consider using a more robust, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which is designed for rapid generation of the active Pd(0) species.[2][6]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[8][9]

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade upon storage.[7]

Issues Specific to this compound

Q2: I'm getting very low yields and my main byproduct is furan-2-carboxylic acid. What's happening and how do I fix it?

A2: This is the classic signature of protodeboronation, the primary challenge with this substrate.[2][4] The C-B bond is being cleaved by a proton source (often water) under the reaction conditions before it can transmetalate to the palladium center. The key is to make the rate of transmetalation significantly faster than the rate of protodeboronation.

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation base Modify Base System start->base Is a strong base (e.g., NaOH, K2CO3) being used? temp Lower Reaction Temperature base->temp Switch to milder, non-hydroxide base (e.g., K3PO4, CsF, KF) catalyst Optimize Catalyst System temp->catalyst High temps (>80 °C) accelerate decomposition. Run at RT or 40-60 °C if possible. time Reduce Reaction Time catalyst->time Use a precatalyst that forms Pd(0) rapidly at low temps (e.g., XPhos Pd G3). result Improved Yield time->result Monitor by TLC/LCMS and work up as soon as starting material is consumed. Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OH)2 + Base) trans_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) trans_complex->re_product center start_point end_point

References

Impact of base selection on Suzuki reactions of 5-Boronofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Critical Impact of Base Selection

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 5-boronofuran-2-carboxylic acid. As a substrate possessing both a heteroaromatic boronic acid and a carboxylic acid moiety, it presents unique challenges where the choice of base is paramount to success. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

The Dual Challenge: Understanding Your Substrate

This compound is a valuable building block, but its structure demands careful consideration. The furan ring makes the boronic acid susceptible to protodeboronation, while the carboxylic acid group can interact with both the base and the palladium catalyst. The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate species (an "ate" complex), which is essential for the transmetalation step.[1][2][3] However, the wrong base can lead to a host of problems, including substrate degradation, catalyst inhibition, and undesirable side reactions.

The Role of the Base in the Suzuki Catalytic Cycle

The base is not a mere spectator; it is a critical reagent that initiates the transmetalation step. The most widely accepted mechanism involves the formation of a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center.[4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Boronic Ar'-B(OH)₂ (5-Boronofuran- 2-carboxylic acid) Boronate Ar'-B(OH)₃⁻ 'Ate' Complex Boronic->Boronate:f0 Base Base (e.g., OH⁻) Base->Boronate:f0 Activation Boronate:f1->Trans Transmetalation Nucleophile ArX Ar-X (Coupling Partner) ArX->OxAdd Product Ar-Ar' (Product) Product->RedElim

Diagram 1: The crucial role of the base in activating the boronic acid.
Troubleshooting Guide

This section addresses common issues encountered when using this compound in Suzuki couplings, with a focus on base-related causes and solutions.

Q1: My reaction shows low to no conversion. What are the likely base-related causes?

A1: This is a frequent issue stemming from several potential problems:

  • Insufficient Base Equivalents: The carboxylic acid proton on your starting material will neutralize one equivalent of the base. You must use at least 2-3 equivalents of base: one to deprotonate the carboxylic acid and 1-2 to participate in the catalytic cycle.

  • Inappropriate Base Strength: A base that is too weak (e.g., NaHCO₃) may not efficiently form the boronate 'ate' complex, leading to a sluggish or stalled reaction.[3] Conversely, an overly strong base (e.g., NaOH) can promote side reactions.

  • Poor Base Solubility: Many inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in common organic solvents like dioxane or toluene.[3] If the reaction is not vigorously stirred or if the solvent system is not optimized, the base cannot participate effectively.

  • Catalyst Inhibition: The carboxylate anion formed after deprotonation can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalyst activity.[6][7] This can sometimes be overcome by changing the primary ligand or solvent system.

Solution Pathway:

  • Verify Stoichiometry: Ensure you are using at least 2-3 equivalents of your chosen base.

  • Screen Stronger Bases: If using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Improve Solubility: If using an inorganic base, consider a biphasic solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water) and ensure vigorous stirring to maximize interfacial contact.[8][9]

  • Change Ligand/Catalyst System: If catalyst inhibition is suspected, switching to a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), may be beneficial.[10]

Q2: I'm observing significant formation of furan-2-carboxylic acid (protodeboronation). How can I minimize this?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. Heteroaryl boronic acids are particularly prone to this side reaction, which is often exacerbated by strong bases and the presence of water.[11][12]

Solution Pathway:

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from K₃PO₄ or Cs₂CO₃ to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[12]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[11][12] Use anhydrous solvents and a base suitable for these conditions, such as finely powdered K₃PO₄ or KF.

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin). These are generally more resistant to protodeboronation.[6][13]

Q3: My desired product is forming, but I also see evidence of decarboxylation. Why is this happening and how can I prevent it?

A3: 2-Furoic acid derivatives can undergo thermal decarboxylation at elevated temperatures.[14][15] While typical Suzuki reaction temperatures (80-110 °C) may not be high enough for rapid decarboxylation on their own, the combination of heat and a strong base can promote this unwanted side reaction.

Solution Pathway:

  • Lower the Reaction Temperature: Screen lower temperatures (e.g., 60-80 °C). This may require a longer reaction time or a more active catalyst system, but it can effectively minimize thermal decomposition.

  • Use a Milder, Less Nucleophilic Base: Switch to a base like KF, which is generally less harsh than carbonates or phosphates.[8] Avoid strong hydroxides.

  • Protect the Carboxylic Acid: As a last resort, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will prevent decarboxylation. The ester can then be hydrolyzed post-coupling. This also resolves issues of catalyst inhibition by the carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is a simple base like sodium hydroxide (NaOH) often a poor choice for this reaction?

A1: While NaOH is a strong base capable of forming the boronate complex, its high strength and the presence of hydroxide ions can promote several detrimental side reactions. These include accelerating protodeboronation, potentially causing hydrolysis of other sensitive functional groups on the coupling partner, and increasing the risk of substrate degradation at higher temperatures.[12][16] Weaker inorganic bases like carbonates and phosphates offer a much better balance of reactivity and selectivity.[2]

Q2: When should I consider using an organic base like triethylamine (TEA) or DIPEA?

A2: Organic bases are generally less common in Suzuki couplings but can be advantageous when your coupling partner contains extremely base-sensitive functional groups that cannot tolerate even mild inorganic bases.[2] They are typically less effective at promoting the transmetalation step, so reactions may be slower. They are best used in anhydrous conditions to avoid forming competitive hydroxide species.

Q3: What is the advantage of using potassium phosphate (K₃PO₄) over potassium carbonate (K₂CO₃)?

A3: K₃PO₄ is a stronger base than K₂CO₃ and can often accelerate slow reactions or drive sluggish couplings to completion. It is a reliable choice for challenging substrates, including those involving less reactive aryl chlorides.[8] However, its increased basicity can also increase the rate of side reactions like protodeboronation, so a careful balance must be struck.[12]

Q4: How does potassium fluoride (KF) work as a base, and when is it preferred?

A4: Fluoride ions can activate the boronic acid by forming a highly nucleophilic trifluoroborate species ([R-BF₃]⁻K⁺). KF is considered a very mild base, making it an excellent choice when substrates contain base-labile functional groups like esters or when minimizing protodeboronation is the top priority.[8][10] It is often used under anhydrous conditions.

Comparative Data on Base Selection

The optimal base is highly dependent on the specific coupling partner and reaction conditions. The following table provides a general guideline for initial screening.

BaseStrengthCommon ConditionsProsCons
K₂CO₃ MildDioxane/H₂O, Toluene/EtOH/H₂OGood starting point, cost-effective, minimizes some side reactions.[17]Can be too weak for challenging couplings; poor solubility in organic solvents.[3]
K₃PO₄ ModerateDioxane, Toluene (often anhydrous)Effective for difficult couplings (e.g., aryl chlorides); good reactivity.[8]Higher risk of protodeboronation and other base-mediated side reactions.[12]
Cs₂CO₃ StrongDioxane, DMFHighly effective for sluggish reactions; better solubility than K-salts.[8]Expensive; high basicity increases risk of side reactions.
KF WeakAnhydrous Dioxane, THFExcellent for base-sensitive substrates; minimizes protodeboronation.[8][10]Can lead to slower reaction rates; may be ineffective for some substrates.
TEA / DIPEA WeakAnhydrous DMF, CH₃CNNon-nucleophilic; suitable for highly sensitive functional groups.[2]Often inefficient at promoting transmetalation, leading to low yields.
Troubleshooting and Optimization Workflow

When a reaction fails, a systematic approach is key. Use the following flowchart to diagnose and solve issues related to base selection.

Diagram 2: A systematic workflow for troubleshooting base selection.
Experimental Protocols

Safety Note: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Ensure all reaction vessels are properly sealed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling side reactions.[11][12]

Protocol 1: General Screening with a Mild Base (K₂CO₃)

This protocol is a robust starting point for coupling with aryl bromides.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent via syringe. A common choice is a 4:1 mixture of 1,4-Dioxane and Water.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions to Minimize Protodeboronation (K₃PO₄)

This protocol is designed for substrates highly susceptible to protodeboronation.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Purification Strategies for Products Derived from 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 5-Boronofuran-2-carboxylic acid. This guide is designed to provide expert insights and practical solutions to the unique purification challenges presented by this versatile class of compounds. The inherent duality of the boronic acid and carboxylic acid functionalities necessitates a nuanced approach to purification, which we will explore in detail.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound derivatives.

Q1: What are the primary challenges in purifying derivatives of this compound?

A1: The primary challenges stem from the dual functionality of the molecule. The carboxylic acid group imparts high polarity and acidity, while the boronic acid group is sensitive to certain conditions and can interact strongly with silica gel. Key issues include:

  • High Polarity: The carboxylic acid makes many derivatives highly polar, complicating purification by normal-phase chromatography.

  • Strong Adsorption: Both the boronic acid and carboxylic acid moieties can strongly adsorb to silica gel, leading to streaking, poor separation, and low recovery.[1][2]

  • Deboronation: The carbon-boron bond can be labile under certain conditions, particularly acidic or basic environments, leading to the formation of deboronated byproducts.[3][4][5]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines, which can complicate analysis and purification.[6][7]

Q2: When should I choose chromatography over crystallization or extraction?

A2: The choice of purification method depends on the nature of your derivative and the impurities present.

  • Crystallization: This is the preferred method for solid compounds when a suitable solvent system can be found. It is excellent for removing small amounts of impurities and can be highly scalable.

  • Acid-Base Extraction: This is a powerful technique for removing neutral or basic impurities from your acidic product.[8][9] The carboxylic acid allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer.

  • Chromatography: This is often necessary when dealing with complex mixtures of similar polarity or when crystallization and extraction are ineffective. Both normal-phase and reversed-phase chromatography can be employed, with specific considerations for these compounds.

Q3: My compound is streaking badly on a silica gel TLC plate. What can I do?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the silica.[9] To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluting solvent. This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in a more defined spot.

Q4: I'm concerned about deboronation during purification. What are the best practices to avoid it?

A4: Deboronation is a significant concern and can be minimized by:

  • Avoiding Harsh pH: Both strongly acidic and basic conditions can promote deboronation.[3][5] If pH adjustments are necessary, use the mildest effective reagents and minimize exposure time.

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it during purification and other synthetic steps.[6][10]

  • Careful Solvent Choice: Protic solvents, especially in the presence of base, can facilitate protodeboronation.[4]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Guide 1: Removing Unreacted this compound

Problem: My primary impurity is the unreacted starting material, this compound.

Solution Workflow:

start Crude Product (with starting material) extraction Acid-Base Extraction (aq. NaHCO3) start->extraction Is the product 'less' acidic than the starting material? chromatography Reversed-Phase Chromatography (C18, water/acetonitrile gradient) start->chromatography Similar acidities crystallization Recrystallization (e.g., from water or ethanol/water) start->crystallization Product is solid and has different solubility scavenger Scavenger Resin (e.g., DEAM-PS) start->scavenger For trace amounts of starting material extraction->chromatography Extraction insufficient pure_product Pure Product extraction->pure_product Successful separation chromatography->pure_product Successful separation crystallization->pure_product Successful separation scavenger->pure_product Successful removal

Caption: Decision workflow for removing unreacted starting material.

Detailed Steps & Explanation:

  • Acid-Base Extraction: This is often the most effective first step. The carboxylic acid of your product and the starting material will be deprotonated by a mild base like sodium bicarbonate and move into the aqueous layer. If your product is significantly less acidic than the starting material, a carefully controlled pH extraction might be possible.

  • Reversed-Phase Chromatography: Since both your product and the starting material are polar, reversed-phase chromatography (C18) is a good option.[11] A gradient of water (often with 0.1% TFA or formic acid to ensure protonation) and an organic solvent like acetonitrile or methanol will typically provide good separation.

  • Scavenger Resins: For removing residual amounts of the boronic acid starting material, a diethanolamine-functionalized scavenger resin (DEAM-PS) can be highly effective.[3][12] These resins selectively bind to boronic acids, allowing for their removal by simple filtration.[13]

Guide 2: Managing Deboronation Byproducts

Problem: I am observing a significant amount of the deboronated analog of my product.

Solution Workflow:

start Crude Product (with deboronated impurity) boronate_formation Convert to Boronate Ester (e.g., pinacol ester) start->boronate_formation diol_resin Boronic Acid-Specific Resin (Diol-based affinity) start->diol_resin Direct capture of boronic acid chromatography Chromatography (Normal or Reversed-Phase) boronate_formation->chromatography Separation based on polarity change pure_ester Purified Boronate Ester chromatography->pure_ester pure_product Pure Product diol_resin->pure_product Elution of pure product deprotection Deprotection pure_ester->deprotection deprotection->pure_product

Caption: Strategy for separating deboronated impurities.

Detailed Steps & Explanation:

  • Boronate Ester Formation: Protecting the boronic acid as a pinacol ester significantly changes its polarity and stability.[6] The deboronated impurity will not react and will have a very different polarity from your desired boronate ester, making chromatographic separation much easier. The boronate ester can then be hydrolyzed back to the boronic acid if necessary.

  • Boronic Acid-Specific Affinity Chromatography: Resins functionalized with diols can selectively bind boronic acids under basic conditions and release them under acidic conditions.[14] This allows for the specific capture of your desired product, while the deboronated impurity washes through.

  • Chromatography Optimization: The deboronated byproduct is typically less polar than the corresponding boronic acid. This difference in polarity can be exploited using either normal-phase or reversed-phase chromatography.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is suitable for purifying polar derivatives of this compound.

Materials:

  • Crude product

  • C18 silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase). If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica for solid loading.

  • Column Packing and Equilibration: Pack a flash column with C18 silica gel. Equilibrate the column with the starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) for at least 5 column volumes.

  • Loading: Load the dissolved sample or the solid-loaded sample onto the column.

  • Elution: Begin elution with a shallow gradient of increasing organic solvent. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the UV absorbance profile.

  • Analysis: Analyze the fractions by TLC (on C18 plates) or LC-MS to identify the pure fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or by a subsequent aqueous workup.

Protocol 2: Purification via Salt Formation and Extraction

This protocol is effective for removing non-acidic impurities.[8]

Materials:

  • Crude product dissolved in an organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.

  • Mixing and Separation: Gently shake the funnel, venting frequently to release any CO₂ pressure. Allow the layers to separate. The sodium salt of your carboxylic acid derivative will be in the aqueous layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous solution with fresh organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄), and evaporate the solvent.

Protocol 3: Purification using a Boronic Acid Scavenger Resin

This protocol is ideal for removing excess boronic acid starting material or boronic acid byproducts.

Materials:

  • Crude reaction mixture in a suitable solvent

  • Diethanolamine-functionalized polystyrene resin (DEAM-PS)[12]

  • Reaction vessel with stirring

Procedure:

  • Resin Addition: To the crude reaction mixture, add the DEAM-PS resin (typically 2-4 equivalents relative to the boronic acid to be scavenged).

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes, and evaporate the solvent to obtain the purified product, now free of the scavenged boronic acid.

Section 4: Data Summary

Purification TechniqueBest ForAdvantagesDisadvantages
Crystallization Solid, moderately pure compoundsScalable, high purity achievableFinding a suitable solvent can be difficult; not suitable for oils
Acid-Base Extraction Removing neutral or basic impuritiesFast, simple, and effective for specific impurity typesNot effective for separating acidic impurities from an acidic product
Normal-Phase Chromatography Less polar derivatives (e.g., esters)Good for separating isomersStrong adsorption and streaking of free acids; potential for deboronation
Reversed-Phase Chromatography Polar, water-soluble compoundsExcellent for polar compounds; predictable elutionRequires specialized columns; removal of water can be energy-intensive
Scavenger Resins Removing specific reactive impuritiesHigh selectivity; simple filtration-based workupResin cost; may not be suitable for large-scale purifications
Affinity Chromatography Separating boronic acids from non-boronic acidsHighly selective for the boronic acid moietyRequires specialized resins; may require pH adjustments

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 5-Boronofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-boronofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My iridium-catalyzed C-H borylation of furan-2-carboxylic acid is giving low yields or failing completely. What are the likely causes and how can I fix it?

Answer:

Low yields in the iridium-catalyzed C-H borylation of furan-2-carboxylic acid derivatives are a common challenge. The furan core's sensitivity and the inherent instability of the boronic acid product contribute to this issue.[1] Here are the primary factors to investigate:

Potential Causes & Solutions:

  • Catalyst Deactivation or Inhibition: The carboxylic acid moiety can interact with and inhibit the iridium catalyst.

    • Solution 1: Protecting Group Strategy. Protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before the borylation step.[2][3] This prevents coordination with the catalyst and can significantly improve yields. The ester can be hydrolyzed back to the carboxylic acid post-borylation.

    • Solution 2: Ligand Optimization. The choice of ligand is critical for catalyst stability and activity. While ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) are common, high-throughput screening has shown that unconventional ligands can be key for difficult substrates.[4][5][6] Consider screening a panel of bipyridine or phenanthroline-based ligands.

  • Product Instability and Protodeboronation: Furan boronic acids, especially 2-furan boronic acid derivatives, are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[7][8][9] This is often accelerated by heat, base, or the palladium catalyst in subsequent cross-coupling reactions.[10]

    • Solution 1: In Situ Conversion to a More Stable Derivative. Immediately after the borylation reaction, convert the crude boronic acid to a more stable boronate ester, such as a pinacol ester (using pinacol) or an MIDA (N-methyliminodiacetic acid) boronate.[7][10] MIDA boronates are particularly stable and can be stored on the benchtop.[7][10]

    • Solution 2: Minimize Exposure to Water and Acid. Ensure all solvents and reagents are scrupulously dry. Work up the reaction under anhydrous conditions if possible. Protodeboronation can be catalyzed by both acid and base, so maintaining a neutral pH during workup is crucial.[9]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of boron source can dramatically impact yield.

    • Solution: Systematic Optimization. A design of experiments (DoE) or high-throughput screening approach can efficiently identify the optimal conditions.[4][5] Key parameters to screen include:

      • Boron Source: While B₂pin₂ (bis(pinacolato)diboron) is common, HBpin (pinacolborane) can sometimes offer different reactivity profiles.[4]

      • Solvent: Non-polar, aprotic solvents like cyclohexane, methyl tert-butyl ether (MTBE), or tetrahydrofuran (THF) are often preferred.

      • Temperature: While C-H borylations are often run at elevated temperatures, lower temperatures may be necessary to prevent product decomposition.

Question 2: I'm observing significant decomposition of my this compound during purification. What are the best practices for purification?

Answer:

The purification of boronic acids, particularly sensitive ones like furan boronic acids, is a significant challenge.[11][12][13] Standard silica gel chromatography is often problematic, as the acidic nature of silica can promote decomposition and the polar boronic acid can streak or irreversibly bind to the stationary phase.[11][12]

Recommended Purification Strategies:

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, can provide high purity.Finding a suitable solvent system can be challenging and material-intensive.[11]Crystalline solids that are thermally stable enough for heating.
Acid/Base Extraction Can be effective for removing non-acidic/basic impurities.May not work well if impurities have similar acidity to the boronic acid. The pH changes can also promote decomposition.[12][14]Crude mixtures with distinct acidic/basic properties.
Formation of Diethanolamine Adducts Often forms crystalline solids that can be easily filtered and purified. The boronic acid can be regenerated.[11][12][13]The adduct may not always precipitate easily, and the regeneration step adds an extra step to the synthesis.[11][12]Boronic acids that are not excessively polar.
Conversion to Pinacol or MIDA Esters followed by Chromatography Boronate esters are generally less polar and more stable on silica gel than the corresponding boronic acids.[14]Adds two steps to the synthesis (protection and deprotection).When other methods fail and high purity is required.
Reversed-Phase Chromatography (C18) Can be effective for polar compounds.Some boronic acids may still streak or decompose. Removing large volumes of water can be problematic.[11][12]Small-scale purification of polar boronic acids.
Question 3: My yields are inconsistent from batch to batch. What could be causing this variability?

Answer:

Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

Key Factors to Control for Reproducibility:

  • Reagent Quality: The purity of the starting furan-2-carboxylic acid derivative and the boron source (B₂pin₂) is critical. Impurities in commercially available boronic acids are common.[11]

  • Atmosphere Control: C-H activation catalysts are often sensitive to air and moisture. Ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.

  • Stirring and Heating: In heterogeneous reaction mixtures, ensure efficient stirring to maintain a uniform temperature and concentration of reactants.

  • Trace Metal Contamination: Trace amounts of other metals can sometimes interfere with the desired catalytic cycle. Use high-purity reagents and solvents.

II. Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound derivatives?

The most common modern approach is the direct C-H borylation of a furan-2-carboxylic acid derivative.[15] This method is atom-economical but can suffer from the challenges discussed above. An alternative, though less direct, route involves a lithiation/borylation sequence. This typically requires protection of the carboxylic acid and careful control of temperature.

Are there more stable alternatives to this compound that I can use in cross-coupling reactions?

Yes, several more stable surrogates have been developed:

  • Potassium Trifluoroborate Salts: These are often crystalline, air-stable solids that can be used in Suzuki-Miyaura couplings.

  • MIDA Boronates: As mentioned earlier, these are highly stable and release the boronic acid slowly under the reaction conditions, which can be advantageous for preventing decomposition.[7][10]

  • Diethanolamine (DABO) Boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[16]

How does the electronic nature of substituents on the furan ring affect the C-H borylation reaction?

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by sterics, favoring borylation at the least hindered C-H bond.[15] However, the electronic nature of substituents can influence the overall reactivity of the furan ring. Electron-withdrawing groups can deactivate the ring towards C-H activation, potentially requiring more forcing conditions. Conversely, electron-donating groups can increase reactivity.

III. Experimental Protocols & Visualizations

Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of a Furan-2-carboxylate Ester

This protocol provides a starting point for the optimization of the C-H borylation of a protected furan-2-carboxylic acid.

Materials:

  • Furan-2-carboxylate ester (1.0 equiv)

  • B₂pin₂ (1.2 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • dtbpy (3.0 mol%)

  • Anhydrous cyclohexane (or other suitable solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the furan-2-carboxylate ester, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane to the desired concentration (typically 0.1-0.5 M).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The crude reaction mixture can be filtered through a short plug of celite and the solvent removed under reduced pressure. The crude boronate ester can then be purified or used directly in the next step.

Workflow for Troubleshooting Low Yields in C-H Borylation

Caption: A decision tree for troubleshooting low yields in C-H borylation reactions.

Reaction Mechanism: Iridium-Catalyzed C-H Borylation

Borylation_Mechanism Ir_precatalyst [Ir(L)]⁺ Precatalyst Active_Ir_III Active Ir(III) Catalyst [Ir(Bpin)₂(L)]⁺ Ir_precatalyst->Active_Ir_III + B₂pin₂ CH_Activation C-H Activation (Oxidative Addition) Active_Ir_III->CH_Activation Ir_V_intermediate Ir(V) Intermediate CH_Activation->Ir_V_intermediate Reductive_Elimination Reductive Elimination Ir_V_intermediate->Reductive_Elimination Reductive_Elimination->Active_Ir_III Catalyst Regeneration Product Borylated Furan + HBpin Reductive_Elimination->Product B2pin2 B₂pin₂ B2pin2->Active_Ir_III Furan Furan Substrate Furan->CH_Activation

Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.

IV. References

  • Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: --INVALID-LINK--

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  • Noël, T. et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. Available at: --INVALID-LINK--

  • Preshlock, S. M. et al. (2013). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Semantic Scholar. Available at: --INVALID-LINK--

  • Preshlock, S. M. et al. (2013). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. PubMed. Available at: --INVALID-LINK--

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). HELP: Purifying boronic acids sucks. Reddit. Available at: --INVALID-LINK--

  • Ananikov, V. P. et al. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). HELP: Purifying boronic acids sucks. Reddit. Available at: --INVALID-LINK--

  • Cox, P. A. et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: --INVALID-LINK--

  • Douglas, J. T. et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. ACS Catalysis. Available at: --INVALID-LINK--

  • Various Authors. (2017). Purification of boronic acids?. Reddit. Available at: --INVALID-LINK--

  • Scott, L. T. et al. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Taillefer, M. et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. Available at: --INVALID-LINK--

  • Wang, C. et al. (2022). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications. Available at: --INVALID-LINK--

  • Smith, M. R. et al. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Melen, R. L. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. ACS Catalysis. Available at: --INVALID-LINK--

  • Gillis, E. P. & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Protodeboronation. Wikipedia. Available at: --INVALID-LINK--

  • Melen, R. L. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. National Institutes of Health. Available at: --INVALID-LINK--

  • Santos, A. G. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: --INVALID-LINK--

  • Knapp, D. M. et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Various Authors. (2020). Protecting Groups for Carboxylic acid. YouTube. Available at: --INVALID-LINK--

  • Various Authors. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Roy, D. et al. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Science Advances. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Protecting group. Wikipedia. Available at: --INVALID-LINK--

  • Raines, R. T. et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: --INVALID-LINK--

  • Baran, P. S. et al. (2018). Decarboxylative borylation. Science. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Protection and deprotection of carboxylic acid group. ResearchGate. Available at: --INVALID-LINK--

  • Melen, R. L. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. ACS Catalysis. Available at: --INVALID-LINK--

  • Le, N. et al. (n.d.). Hidden role of borane in directed C-H borylation: Rate enhancement through autocatalysis. ACS. Available at: --INVALID-LINK--

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • O'Brien, C. J. et al. (2012). Transition-metal free reactions of boronic acids: cascade addition – ring-opening of furans towards functionalized γ-ketoaldehydes. Chemical Communications. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Transition-metal free reactions of boronic acids: cascade addition - ring-opening of furans towards functionalized γ-ketoaldehydes. Semantic Scholar. Available at: --INVALID-LINK--

  • Marriott, K.-S. C. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available at: --INVALID-LINK--

  • Li, C. et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Bioresource Technology. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. Available at: --INVALID-LINK--

  • Salinger, M. & Fáber, C. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: --INVALID-LINK--

  • Amenta, V. et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: --INVALID-LINK--

  • Salinger, M. & Fáber, C. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Managing Catalyst Poisoning in Reactions Involving 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions with 5-Boronofuran-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues related to catalyst poisoning, ensuring the success and reproducibility of your experiments.

I. Understanding the Challenge: Why is Catalyst Poisoning a Concern?

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, the inherent properties of the furan ring and the carboxylic acid group can present unique challenges, often leading to catalyst deactivation or "poisoning."

A poisoned catalyst results in sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts, complicating purification efforts. Understanding the root causes of catalyst poisoning is the first step toward effective mitigation.

Diagram: The Catalytic Cycle and Points of Inhibition

Below is a simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting potential stages where catalyst poisoning can occur when using substrates like this compound.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (e.g., Impurity Coordination, Ligand Degradation) Pd0->Poison Inhibition Decomposition Catalyst Decomposition (e.g., Pd Black) Pd0->Decomposition Degradation PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OH)₂) PdII_RX->Transmetal Boronic Acid + Base PdII_RX->Poison PdII_RAr R-Pd(II)L_n-Ar Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product

Caption: Potential points of catalyst inhibition and decomposition in the Suzuki-Miyaura cycle.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.

Q1: My reaction is sluggish or has stalled completely. How do I determine if catalyst poisoning is the issue?

A1: Initial Diagnostics

A stalled reaction is a primary indicator of catalyst deactivation. Before assuming complex poisoning mechanisms, systematically check these fundamental parameters:

  • Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[1] This can be caused by oxygen, impurities, or excessive reaction temperatures.

  • Reagent Quality:

    • Boronic Acid Stability: this compound, like other boronic acids, can be susceptible to degradation. Use a freshly opened bottle or material that has been stored properly under inert gas and away from moisture.

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[2] Phosphine ligands are particularly prone to oxidation.[2][3]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[2][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

If these initial checks do not resolve the issue, catalyst poisoning by impurities or substrate-specific interactions is likely.

Q2: I suspect impurities in my this compound are poisoning the catalyst. What are the common culprits and how can I purify the starting material?

A2: Identifying and Removing Catalyst Poisons

Impurities are a frequent cause of catalyst poisoning. For furan-based carboxylic acids, common problematic impurities include:

  • Residual Aldehydes: Intermediates like 5-formyl-2-furancarboxylic acid (FFCA) from the synthesis of the boronic acid can be present.[5] Aldehydes can interact with the catalyst and interfere with the reaction.

  • Inorganic Salts: Residual salts from the synthesis and purification of the boronic acid can inhibit the catalytic cycle.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[6][7] While boroxines can participate in the catalytic cycle, their different reaction kinetics might affect the overall reaction efficiency.[6]

Protocol for Purification of this compound

A simple acid-base extraction is often effective for removing many impurities.[8][9]

  • Dissolution: Dissolve the crude this compound in an aqueous solution of a mild base (e.g., sodium carbonate or sodium hydroxide) to form the soluble carboxylate salt.[5][9]

  • Extraction of Neutral Impurities: Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic impurities.

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the aqueous layer with stirring until the pH is acidic (pH 2-3).[5] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any remaining salts and then dry thoroughly under vacuum.

Q3: Could the furan ring or the carboxylic acid group on my substrate be poisoning the catalyst?

A3: Substrate-Inherent Catalyst Inhibition

Yes, the functional groups on this compound can directly interact with and inhibit the palladium catalyst.

  • Furan Ring Coordination: The oxygen atom of the furan ring can act as a Lewis base and coordinate to the electron-deficient palladium center, leading to catalyst inhibition.

  • Carboxylic Acid Interaction: The carboxylic acid group can also interact with the catalyst, particularly in its deprotonated carboxylate form. This interaction can be complex and may either be beneficial or detrimental depending on the specific reaction conditions.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and prevent unwanted coordination from the substrate.[10][11] Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in these situations.[1][12]

  • Protecting Groups: While less common for carboxylic acids in Suzuki couplings, in cases of severe inhibition, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can be a viable strategy. The ester can then be hydrolyzed back to the carboxylic acid after the coupling.

Q4: My reaction is producing a significant amount of homocoupling byproduct. What causes this and how can I prevent it?

A4: Understanding and Preventing Homocoupling

Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl, is a common side reaction.[7]

Primary Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4][7]

  • Pd(II) Pre-catalysts: If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced in-situ to the active Pd(0) species.[4][7] This reduction can sometimes be facilitated by the homocoupling of the boronic acid.[7]

Preventative Measures:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before the addition of the catalyst. This can be achieved by bubbling an inert gas through the solvent or by using a freeze-pump-thaw technique.[1][2]

  • Use of Pd(0) Catalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as the in-situ reduction step is not required.

  • Reaction Conditions: Carefully controlling the reaction temperature and using the appropriate base can also help to minimize homocoupling.

Q5: I'm observing protodeboronation of my starting material. How can I minimize this side reaction?

A5: Mitigating Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][6] This is a common pathway for boronic acid degradation.

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but stronger bases can also promote protodeboronation.[13][14] Using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[2]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[2] Using anhydrous solvents and bases can help to suppress protodeboronation.

  • Conversion to a More Stable Boronate Ester: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction.[2][15]

Table: Summary of Troubleshooting Strategies
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst poisoning by impurities, catalyst/ligand degradation, substrate inhibition.Purify starting materials, use fresh catalyst/ligand, select bulky/electron-rich ligands.
Formation of Palladium Black Catalyst decomposition due to oxygen or high temperature.Ensure rigorous degassing of the reaction mixture, optimize reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen, in-situ reduction of Pd(II) pre-catalyst.Thoroughly degas solvents and reaction mixture, consider using a Pd(0) catalyst.
Protodeboronation Presence of water, choice of strong base.Use anhydrous conditions, employ milder bases (e.g., K₃PO₄, Cs₂CO₃), convert to a boronate ester.

III. Experimental Protocols

General Protocol for a Robust Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow

G Start Low Yield / Failed Reaction Check_Basics Check Reagent Purity, Inert Atmosphere, Temperature Start->Check_Basics Purify_SM Purify this compound (Acid-Base Extraction) Check_Basics->Purify_SM Impurities Suspected Optimize_Ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) Check_Basics->Optimize_Ligand Basics OK Purify_SM->Optimize_Ligand Pd_Black Observe Pd Black? Optimize_Ligand->Pd_Black Change_Base Switch to Milder Base (K₃PO₄, Cs₂CO₃) & Anhydrous Conditions Success Successful Reaction Change_Base->Success Homocoupling Significant Homocoupling? Pd_Black->Homocoupling No Improve_Degassing Improve Degassing Protocol Pd_Black->Improve_Degassing Yes Protodeboronation Evidence of Protodeboronation? Homocoupling->Protodeboronation No Homocoupling->Improve_Degassing Yes Protodeboronation->Change_Base Yes Protodeboronation->Success No Improve_Degassing->Homocoupling

Caption: A logical workflow for troubleshooting common issues in reactions with this compound.

IV. References

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem Technical Support. --INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem Technical Support. --INVALID-LINK--

  • Sigma-Aldrich. Phosphine Ligands. --INVALID-LINK--

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. --INVALID-LINK--

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--

  • Nature. (2020). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives. --INVALID-LINK--

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. --INVALID-LINK--

  • ResearchGate. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. --INVALID-LINK--

  • ResearchGate. (2013). How can I purify carboxylic acid?. --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. --INVALID-LINK--

  • ChemScene. This compound. --INVALID-LINK--

  • UvA-DARE. (2023). Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism. --INVALID-LINK--

  • Google Patents. (2016). Process for the purification of a carboxylic acid-containing composition. --INVALID-LINK--

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives. --INVALID-LINK--

  • Google Patents. (2018). Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. --INVALID-LINK--

  • PubChem. 5-Bromo-2-furanecarboxylic acid. --INVALID-LINK--

  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. --INVALID-LINK--

  • Matrix Fine Chemicals. 5-BROMOFURAN-2-CARBOXYLIC ACID. --INVALID-LINK--

  • Wikipedia. 2-Furoic acid. --INVALID-LINK--

  • Veeprho. 5-Nitro-2-Furoic Acid Impurity. --INVALID-LINK--

References

Technical Support Center: Scalable Synthesis and Purification of 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis and purification of 5-Boronofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide practical, field-tested solutions to streamline your workflow, enhance yield, and ensure high purity on a scalable level.

Overview of Key Challenges

The synthesis of this compound presents a unique set of challenges stemming from the inherent properties of its core components: the furan ring, the boronic acid moiety, and the carboxylic acid group.

  • Furan Ring Instability: The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening, often resulting in dark, tar-like substances and reduced yields.[1]

  • Boronic Acid Reactivity & Instability: Boronic acids are prone to side reactions such as protodeboronation (loss of the boron group) and homocoupling.[2][3] They can also dehydrate to form cyclic trimers known as boroxines, which can complicate analysis and reactivity.[3]

  • Purification Difficulties: The dual functionality of a carboxylic acid and a boronic acid makes purification complex. The polar nature of the molecule can lead to issues with standard silica gel chromatography, while its amphiphilic character can complicate extractions.[4][5]

This guide provides a structured approach to navigate these challenges effectively.

Recommended Synthetic & Purification Workflow

The following workflow is recommended for a scalable and robust process. It prioritizes stable intermediates and avoids problematic purification steps like chromatography for the final product.

G start Start: 5-Bromo-2-furoic acid ester Esterification (e.g., Fischer) start->ester Protect Carboxylic Acid intermediate Intermediate: Methyl 5-bromofuran-2-carboxylate ester->intermediate borylation Miyaura Borylation (e.g., Pd(dppf)Cl2, B2Pin2, KOAc) intermediate->borylation Install Boron Moiety bpin_ester Intermediate: Methyl 5-(pinacolboranyl)furan-2-carboxylate borylation->bpin_ester hydrolysis Base Hydrolysis (e.g., NaOH, LiOH) bpin_ester->hydrolysis Deprotect Ester & Boronate crude_salt Crude Product (Aqueous Salt) hydrolysis->crude_salt extraction Organic Wash to Remove Non-Acidic Impurities crude_salt->extraction Purification Step 1 acidification Acidification (e.g., HCl) & Precipitation extraction->acidification Purification Step 2 filtration Filtration & Washing acidification->filtration product Final Product: This compound filtration->product

Caption: Recommended workflow for scalable synthesis.

Part 1: Synthesis Troubleshooting Guide (FAQs)

This section addresses common issues encountered during the synthesis, focusing on a Miyaura borylation approach from a halogenated furan precursor.

Q1: My borylation reaction yield is very low or zero. What are the likely causes?

A1: Low yield in a Miyaura borylation is a common issue that can typically be traced to one of four areas: catalyst, reagents, conditions, or the stability of the boronic acid product.

  • Inactive Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), ensure your conditions effectively reduce it to Pd(0). More robust, modern precatalysts that readily form Pd(0) are recommended for scalability.[2] Ensure phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base's strength and solubility affect the reaction kinetics. Potassium acetate (KOAc) is a common choice. The solvent must solubilize the reagents while being compatible with the reaction; common choices include dioxane, THF, or toluene.[2]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[3] It is exacerbated by excess water, strong acids, or high temperatures.[2] While some water is often necessary to facilitate the catalytic cycle, ensure you are using anhydrous solvents to have better control.

Q2: The reaction mixture has turned dark brown or black. Is the reaction salvageable?

A2: Dark coloration or the formation of a tar-like substance is a strong indicator of furan ring decomposition or polymerization.[1] This is often triggered by acidic conditions (which can arise from impurities or reagent degradation) or excessive heat.

  • Prevention is Key: Use milder reaction conditions where possible. Lowering the reaction temperature can significantly reduce the rate of polymerization.[1] Ensure your starting materials are pure and your base is sufficiently strong to neutralize any acidic species.

  • Salvage Strategy: If significant product has formed (check via TLC or LC-MS), you may be able to salvage it. Proceed to the workup, but anticipate a more challenging purification due to the polymeric impurities. An extractive workup is often more effective than chromatography in this scenario.

Q3: I'm observing a significant amount of the debrominated starting material (furan-2-carboxylic acid derivative). What is causing this side product?

A3: This is a classic sign of protodeboronation of your desired product or hydrodehalogenation of your starting material. The primary culprit is often an active proton source in the reaction mixture.

  • Source of Protons: The most common source is water. While Suzuki-type reactions often tolerate or even require some water, an excessive amount can promote this side reaction.[2] Other proton sources can include acidic impurities in your reagents or solvents.

  • Mitigation Strategies:

    • Use a Protected Boronic Acid Derivative: Using a more stable boronic ester, like a pinacol ester (from B₂Pin₂) or a MIDA boronate, can help. These reagents provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition pathways.[3][6]

    • Control Water Content: Use anhydrous solvents and dry reagents to control the amount of water present.

    • Milder Conditions: Lower the reaction temperature and consider a weaker base if the desired reaction proceeds efficiently under those conditions.[3]

G start Problem: Low or No Yield q1 Is the catalyst active? start->q1 a1_yes Use pre-catalyst. Ensure fresh ligands. q1->a1_yes No q2 Is the system fully deoxygenated? q1->q2 Yes a1_yes->q2 a2_yes Degas solvents & reagents thoroughly with Ar/N2. q2->a2_yes No q3 Are reaction conditions (base, solvent, temp) optimal? q2->q3 Yes a2_yes->q3 a3_yes Screen bases (e.g., KOAc, Cs2CO3). Ensure proper solvent. q3->a3_yes No q4 Is protodeboronation occurring? q3->q4 Yes a3_yes->q4 a4_yes Use anhydrous solvents. Consider MIDA boronate. q4->a4_yes Yes end Yield Improved q4->end No a4_yes->end

Caption: Troubleshooting Decision Tree for Low Yield.

Part 2: Purification Troubleshooting Guide (FAQs)

Purification is often the most significant bottleneck in achieving scalable production.

Q1: How can I purify this compound without using column chromatography?

A1: Column chromatography is generally not ideal for large-scale purification of polar compounds like this one.[4] An acid-base extraction is a highly effective and scalable alternative.[7]

  • Dissolution: After the reaction workup, dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH or K₂CO₃). Your desired product, being a carboxylic acid, will deprotonate and dissolve in the aqueous layer as a salt.

  • Organic Wash: Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane). This will remove non-acidic organic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH ~2-3).[8] The pure this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.

This method is highly effective for removing impurities that do not possess an acidic functional group.[7]

Q2: My final product NMR shows broad signals, and the material is sticky or oily. What is this, and is it usable?

A2: This is a classic presentation of boroxine formation. Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[3] This often results in a sticky or oily appearance and leads to broad signals in the NMR spectrum.

For many applications, such as Suzuki-Miyaura couplings, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[3] However, the presence of boroxine means the material is not 100% pure boronic acid by weight, which can affect reaction stoichiometry. If you require the pure monomeric form, you can often break up the boroxine by dissolving the material in a solvent system containing a small amount of water to shift the equilibrium back to the boronic acid before use.

Q3: What are the best practices for storing the final product to ensure long-term stability?

A3: Boronic acids are sensitive to air and moisture.[2] The furan ring adds further potential instability.

  • Inert Atmosphere: Store the solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Low Temperature: For long-term storage, keep the material in a freezer at -20°C or below.[2]

  • Protect from Light: Furan derivatives can be light-sensitive, so storing in an amber vial or in the dark is recommended.

Part 3: Scalable Protocols

Protocol 1: Synthesis of Methyl 5-(pinacolboranyl)furan-2-carboxylate

This protocol details the borylation of an esterified starting material, which is often more stable and easier to handle than the free acid during the coupling reaction.

Parameter Value/Condition Justification
Reactants Methyl 5-bromofuran-2-carboxylate, Bis(pinacolato)diboron (B₂Pin₂)Using the pinacol ester provides a stable source of boron.[9]
Catalyst Pd(dppf)Cl₂ (2-3 mol%)A robust and reliable catalyst for Miyaura borylations.
Base Potassium Acetate (KOAc) (3 equivalents)A mild and effective base that minimizes side reactions.[2]
Solvent 1,4-Dioxane (anhydrous)A common solvent for this transformation that solubilizes reagents well.[2]
Temperature 80-90 °CSufficient temperature to drive the reaction without significant decomposition.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and side reactions.[2]

Step-by-Step Procedure:

  • To a dry, inerted reaction vessel, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane.

  • Sparge the mixture with nitrogen or argon for 15-20 minutes to ensure deoxygenation.

  • Add the Pd(dppf)Cl₂ catalyst (0.02-0.03 eq).

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pinacol ester, which can often be used in the next step without further purification.

Protocol 2: Hydrolysis and Purification

This protocol covers the final deprotection and purification to yield the target molecule.

Step-by-Step Procedure:

  • Dissolve the crude Methyl 5-(pinacolboranyl)furan-2-carboxylate from the previous step in a suitable solvent like THF or Methanol.

  • Add an aqueous solution of NaOH or LiOH (2.5-3.0 eq) and stir at room temperature until the hydrolysis of both the methyl ester and the pinacol ester is complete (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water. Wash this basic solution 2-3 times with ethyl acetate to remove any organic, non-acidic impurities (like unreacted starting material or boronate ester intermediates).

  • Cool the aqueous layer to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2. A white or off-white solid should precipitate.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Dry the solid under high vacuum to a constant weight to afford the pure this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif present in a vast number of biologically active compounds.[1][2][3][4] Its derivatives, particularly furan-2-carboxylic acid, serve as a versatile scaffold for the development of new therapeutic agents.[3] The furan ring system is a key component in several commercially available drugs and is known to impart a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4] The biological activity of these derivatives can be significantly altered by even minor changes in their substitution patterns, making the study of their structure-activity relationships (SAR) a critical aspect of drug discovery.[4] This guide provides a comparative analysis of the diverse biological activities of furan-2-carboxylic acid derivatives, supported by experimental data, and delves into the methodologies used to evaluate their therapeutic potential.

Antimicrobial Activity: A Broad Spectrum of Action

Furan-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][5][6]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potency of furan-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the furan ring and the carboxylic acid moiety. For instance, a study on 3-(furan-2-yl)propenoic acid derivatives revealed that these compounds exhibit notable activity against the yeast Candida albicans and the bacteria Staphylococcus aureus and Escherichia coli.[7] Interestingly, the conversion of the carboxylic acid to its methyl ester did not significantly impact its antimicrobial activity against these strains, suggesting that this functional group may not be the primary determinant of its antimicrobial action in this particular molecular framework.[7]

In another study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial potential.[8] Compounds possessing a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL.[8] This highlights the importance of the carboxamide linkage and the nature of the aromatic substituent in modulating antimicrobial activity.

Furthermore, a series of novel furancarboxylic acids isolated from a Penicillium species demonstrated potent antimicrobial activities against E. coli, S. aureus, and C. albicans, with MIC values as low as 0.9 μg/mL, 1.7 μg/mL, and 3.3 μg/mL, respectively.[6] Some of these natural products featured a thiophene moiety, representing a new class of natural furancarboxylic acids with antimicrobial properties.[6]

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected Furan-2-Carboxylic Acid Derivatives

Compound/Derivative ClassCandida albicansStaphylococcus aureusEscherichia coliReference
3-(Furan-2-yl)propenoic acid derivatives64128Inhibitory effects noted[5]
Carbamothioyl-furan-2-carboxamidesSignificant antifungal activityI.Z. = 13 mm, MIC = 265I.Z. = 10.5 mm, MIC = 280[8]
Thiophene-containing furancarboxylic acids3.3 - 7.01.7 - 3.50.9 - 7.0[6]

I.Z. = Inhibition Zone

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound, a key metric for assessing antimicrobial activity.

Rationale: The broth microdilution method is a widely accepted and reproducible technique that allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput manner.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculum, adjusted to 0.5 McFarland standard

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamicin)

  • Negative control (medium with solvent)

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compounds in the appropriate broth in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 256 μg/mL.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan-2-carboxylic acid scaffold is also a promising starting point for the development of novel anticancer agents.[7][8][9]

Comparative Analysis of Cytotoxic Efficacy

The cytotoxic activity of furan-2-carboxylic acid derivatives has been evaluated against various cancer cell lines. A study on novel furan-based derivatives identified a pyridine carbohydrazide and an N-phenyl triazinone derivative with potent activity against the MCF-7 breast cancer cell line, exhibiting IC50 values of 4.06 µM and 2.96 µM, respectively.[7][9] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[7][9]

Another study reported that a silver(I) complex of furan-2-carboxylate (AgFu2c) showed significant anticancer activity against Jurkat cell lines with an IC50 value of 8.00 μM, which was comparable to the well-known anticancer drug cisplatin (IC50 = 6.3 μM).[7]

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have also been investigated for their anticancer potential.[8] The p-tolylcarbamothioyl)furan-2-carboxamide derivative demonstrated the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%.[8]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Furan-2-Carboxylic Acid Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide derivativeMCF-74.06[7][9]
N-phenyl triazinone derivativeMCF-72.96[7][9]
Silver(I) complex of furan-2-carboxylateJurkat8.00[7]
Cisplatin (Reference)Jurkat6.3[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, Jurkat)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory and Anticonvulsant Activities

Beyond antimicrobial and anticancer effects, furan-2-carboxylic acid derivatives have also shown promise as anti-inflammatory and anticonvulsant agents.[1][2][3]

Anti-inflammatory Potential

Certain furan derivatives have been shown to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[10] For example, a series of 2,5-diaryl substituted furans functionalized with amino acids were evaluated as COX-1 and COX-2 inhibitors.[10] A proline-substituted compound in this series was found to inhibit the secretion of prostaglandin E2 (PGE2) by LPS-stimulated neutrophils, suggesting a selective inhibition of COX-2.[10]

Anticonvulsant Properties

Derivatives of dihydrofuran-2(3H)-one (also known as γ-butyrolactone or GBL) have been synthesized and tested for their anticonvulsant activity.[11] In a screening study, several of these lactones were effective in the maximal electroshock (MES) test, a common animal model for screening anticonvulsant drugs.[11]

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of furan-2-carboxylic acid derivatives are intricately linked to their chemical structures. Key structural modifications that influence activity include:

  • Substituents on the Furan Ring: The nature and position of substituents on the furan ring can dramatically alter the biological profile. For instance, the introduction of aromatic or heterocyclic moieties can enhance antimicrobial or anticancer activity.

  • Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or hydrazides can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic profile.

Future research in this area should focus on the rational design of novel furan-2-carboxylic acid derivatives with improved potency, selectivity, and drug-like properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of the next generation of furan-based therapeutics.

Visualizing Experimental Workflow: High-Throughput Screening for Biological Activity

The following diagram illustrates a generalized workflow for the high-throughput screening of a library of furan-2-carboxylic acid derivatives to identify lead compounds with desired biological activity.

G cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Hit Confirmation & Secondary Assays Compound_Library Furan-2-Carboxylic Acid Derivative Library Plate_Replication Plate Replication & Dilution Series Compound_Library->Plate_Replication Compound_Addition Compound Addition Plate_Replication->Compound_Addition Assay_Plate_Prep Assay Plate Preparation (Cells/Enzymes) Assay_Plate_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis & Normalization Signal_Detection->Data_Analysis Hit_Identification Hit Identification (Activity Threshold) Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Compound Lead_Compound Secondary_Assays->Lead_Compound Lead Compound Selection

Caption: A generalized workflow for high-throughput screening of furan-2-carboxylic acid derivatives.

References

A Comparative Guide to the Validation of Purity Assays for 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Boronofuran-2-carboxylic acid is a vital building block in medicinal chemistry and materials science, where its purity is not merely a quality metric but a prerequisite for reproducible and reliable outcomes. Impurities can lead to failed reactions, unpredictable biological activity, and compromised material properties. This guide provides a comprehensive comparison of validated analytical methods for the purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will dissect the validation of the two most powerful and complementary techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for robust quantification and impurity profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal method for absolute purity assessment.[4][5][6]

The Analytical Challenge: Stability of Boronic Acids

Boronic acids and their derivatives are notoriously challenging to analyze due to their inherent instability. They are susceptible to hydrolysis and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] Furthermore, the carboxylic acid moiety introduces pH-dependent solubility and ionization, complicating chromatographic separations.[9] A robust purity assay must therefore not only be precise and accurate but also specific enough to separate the active pharmaceutical ingredient (API) from these potential degradation products and synthetic impurities.

Primary Assay: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability.[10] For this compound, a well-developed RP-HPLC method provides a detailed impurity profile and accurate quantification of the main component.

Causality in Method Development

The selection of HPLC parameters is critical for successfully analyzing boronic acids.[11]

  • Column Choice: A modern, end-capped C18 column with low silanol activity is essential to minimize on-column hydrolysis and peak tailing.[11]

  • Mobile Phase: An acidic mobile phase (e.g., 0.1% formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[10][12][13]

  • Diluent: The sample should be dissolved in a non-aqueous or high-organic solvent (like acetonitrile) to prevent hydrolysis prior to injection.[11]

Table 1: Optimized RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for small organic molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidic pH suppresses ionization of the analyte.
Gradient Isocratic (e.g., 70:30 A:B) or GradientTo ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.[10][13]
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength for optimal detection of the furan ring system.[10]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Validation of the RP-HPLC Method

Method validation provides documented evidence that the procedure is fit for its intended purpose.[14][15][16] The following workflow, based on ICH Q2(R1) guidelines, establishes a self-validating system.[1][3][17]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Validated Method Dev Optimize HPLC Parameters Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Validated Fit for Purpose: Purity Assay & Impurity Profiling Spec->Validated Acc Accuracy (% Recovery) Lin->Acc Lin->Validated Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Validated Rob Robustness Prec->Rob Prec->Validated LOQ LOQ / LOD Rob->LOQ Rob->Validated LOQ->Validated

Caption: Workflow for HPLC method validation.

Experimental Protocol: Forced Degradation Study (Specificity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14][16] Forced degradation studies are the cornerstone of this validation parameter.[18][19]

  • Prepare Stock Solution: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 70°C for 24 hours.[18][19]

    • Base Hydrolysis: Add 1M NaOH and heat at 70°C for 24 hours.[18][19]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[18]

    • Thermal: Heat the solid powder at 105°C for 48 hours.

    • Photolytic: Expose the solution to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light.[18]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by HPLC along with an unstressed control sample.

  • Evaluation: The method is specific if the main analyte peak is well-resolved from all degradation product peaks (resolution > 2) and peak purity analysis (using a Diode Array Detector) shows no co-eluting peaks.

Table 2: Hypothetical Forced Degradation Results

Condition% DegradationPurity of Main PeakComments
Acid (1M HCl, 70°C) ~15%>0.999Significant degradation, likely protodeboronation.
Base (1M NaOH, 70°C) ~25%>0.999Rapid degradation observed.
Oxidative (3% H₂O₂) ~8%>0.999Moderate degradation.
Thermal (105°C) <2%>0.999Compound is relatively stable to dry heat.
Photolytic ~5%>0.999Minor degradation upon light exposure.
Summary of Other Validation Parameters

Table 3: Summary of HPLC Validation Data (Hypothetical)

ParameterAcceptance Criteria (ICH)Typical Result
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
LOQ (Limit of Quantitation) S/N ratio ≥ 100.05%

Orthogonal Method: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[4][20][21] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20][21] This makes it an ideal orthogonal technique to confirm the purity value obtained by a relative method like HPLC.[4][5]

The qNMR Advantage
  • Primary Method: Provides a direct measurement of the analyte-to-standard molar ratio.

  • No Reference Standard Needed: Does not require an identical, pre-certified standard of this compound.[4][20]

  • Structural Confirmation: Simultaneously confirms the identity of the analyte while quantifying it.

Experimental Protocol: qNMR Purity Determination
  • Select Internal Standard (IS): Choose a high-purity, stable standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS must be accurately weighed.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) to ensure complete signal relaxation for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate one or more well-resolved, non-exchangeable proton signals for both the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula[21]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Comparison and Recommendations

Both HPLC and qNMR are powerful techniques, but they serve different, complementary roles in purity assessment.

G cluster_0 cluster_1 Need What is the analytical goal? HPLC RP-HPLC Need->HPLC Routine QC Impurity Profiling High Throughput qNMR qNMR Need->qNMR Reference Standard Certification Orthogonal Verification Absolute Purity

Caption: Decision tree for assay selection.

Table 4: Objective Comparison of Validated HPLC and qNMR Assays

FeatureRP-HPLC (Validated)qNMR
Principle Relative quantification based on UV response vs. standard.Absolute quantification based on molar ratio to an internal standard.[5]
Primary Use Routine quality control, stability testing, impurity profiling.Reference standard characterization, orthogonal confirmation of purity.
Strengths High sensitivity (low LOQ), excellent for separating impurities.High precision, provides absolute purity, confirms structure.
Weaknesses Requires a specific, high-purity reference standard; response factors can vary.Lower sensitivity than HPLC, potential for signal overlap, requires careful parameter optimization.
Validation Effort Extensive (Specificity, Linearity, Accuracy, Precision, etc.).[1][3]Less extensive but requires careful validation of parameters like relaxation delay.
Typical Precision (%RSD) < 2.0%< 1.0%

Conclusion

For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended. A fully validated RP-HPLC method should be established as the primary tool for routine quality control, capable of accurately quantifying the main component and profiling known and unknown impurities. To ensure the highest level of confidence, this should be complemented by qNMR analysis as an orthogonal, primary method to certify the purity of reference standards and to independently verify batch purity when required. This integrated strategy provides a robust, self-validating system that ensures the quality and reliability of this critical chemical intermediate.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Furan Moiety

In the landscape of modern drug discovery and materials science, heteroaromatic structures are indispensable building blocks.[1] Among these, the furan ring, a five-membered aromatic ether, offers a unique combination of electronic properties and structural features. Furan boronic acids, as key intermediates, provide a direct route to incorporate this valuable motif into complex molecular architectures via powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[2][3][4] This guide offers a comparative analysis of the reactivity of furan boronic acids, providing field-proven insights and experimental context to inform your synthetic strategy.

Core Reactivity Principles of Furan Boronic Acids

The reactivity of a furan boronic acid in cross-coupling reactions is not absolute; it is a function of several interconnected factors. Understanding these principles is critical for troubleshooting and optimizing reaction outcomes.

1. Electronic Nature of the Furan Ring: Furan is a π-rich heterocycle.[1] This electron-rich character generally enhances the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1] However, this same property can also render the ring susceptible to undesired side reactions.

2. The Critical Difference: Furan-2-boronic Acid vs. Furan-3-boronic Acid

The position of the boronic acid group on the furan ring dramatically influences its stability and reactivity.

  • Furan-2-boronic acid: This isomer is notoriously unstable.[5][6] Its susceptibility to decomposition, particularly protodeboronation (the replacement of the C-B bond with a C-H bond), is a significant challenge.[5][6][7] This instability is often accelerated by heat, base, and the palladium catalyst itself, the very conditions of the cross-coupling reaction.[5][6]

  • Furan-3-boronic acid: In contrast, furan-3-boronic acid is significantly more stable.[5] This enhanced stability often translates to higher yields and more reproducible results in cross-coupling reactions.

3. The Pervasive Challenge of Protodeboronation

Protodeboronation is the most common failure mode when working with furan boronic acids, especially the 2-substituted isomer.[1][5][7] This reaction involves the cleavage of the carbon-boron bond by a proton source, which can be residual water in the solvent, often facilitated by the base used in the reaction.[1][7]

Causality: The mechanism can be complex, but it is generally understood that under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)3]−). This species is then susceptible to protonolysis, leading to the formation of furan and boric acid, thereby consuming the starting material and reducing the yield of the desired coupled product.[7][8][9]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most utilized tool for C-C bond construction and serves as an excellent platform for comparing the reactivity of furan boronic acids.[2][10][11]

Experimental Insights: Consider the coupling of a generic aryl bromide with furan-2- and furan-3-boronic acid under identical conditions. While specific yields are highly substrate-dependent, a general trend emerges.

Boronic AcidCoupling PartnerTypical OutcomePrimary Challenge
Furan-2-boronic acidAryl BromideVariable to Good YieldsHigh rate of protodeboronation
Furan-3-boronic acidAryl BromideGood to Excellent YieldsGenerally more robust
Thiophene-2-boronic acidAryl BromideGood to Excellent YieldsOften more stable than furan-2-boronic acid

Causality Behind Protocol Choices: To mitigate the instability of furan-2-boronic acid, several strategic adjustments to standard Suzuki-Miyaura protocols are often necessary:

  • Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can be beneficial.[12]

  • Anhydrous Conditions: Minimizing water is crucial. Using dry solvents and reagents can suppress the hydrolysis that leads to protodeboronation.[13]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][6][14] These derivatives exhibit enhanced stability and release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6]

Workflow for a Typical Suzuki-Miyaura Coupling Experiment

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Furan Boronic Acid, & Pd Catalyst to Flask B 2. Purge with Inert Gas (N2/Ar) A->B C 3. Add Degassed Solvent & Base B->C D 4. Heat to Reaction Temp C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench Reaction & Aqueous Workup E->F G 7. Extract with Organic Solvent F->G H 8. Purify via Chromatography G->H I Final Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Furan-3-boronic acid

This protocol is designed to be a self-validating system, providing a reliable starting point for optimization.

Materials:

  • Furan-3-boronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add furan-3-boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main center Pd(0)L_n OA Oxidative Addition Pd_II_ArX L_n(Ar)Pd(II)-X OA->Pd_II_ArX Ar-X TM Transmetalation Pd_II_ArR L_n(Ar)Pd(II)-R TM->Pd_II_ArR [R-B(OH)₃]⁻ RE Reductive Elimination Pd_0 Pd(0)L_n RE->Pd_0 Ar-R Product Ar-R RE->Product ArX Ar-X ArX->OA Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base Base->Boronate Boronate->TM

Caption: The three key stages of the palladium-catalyzed Suzuki-Miyaura reaction.

Beyond Suzuki: Chan-Lam Coupling

The Chan-Lam coupling offers an alternative strategy for forming C-N and C-O bonds using boronic acids, catalyzed by copper complexes.[15][16][17][18] This reaction is attractive because it can often be conducted at room temperature and open to the air.[16][17]

Reactivity Considerations: Similar to Suzuki coupling, the stability of the furan boronic acid is a key concern.[15] Protodeboronation and homocoupling of the boronic acid are known side reactions.[15] The choice of copper source, ligand, and base is crucial for achieving good yields. While less common for furan boronic acids compared to Suzuki reactions, the Chan-Lam coupling represents a valuable tool for C-heteroatom bond formation.

Conclusion and Authoritative Recommendations

The successful application of furan boronic acids in cross-coupling chemistry hinges on a nuanced understanding of their inherent reactivity and stability.

  • For C2-Arylation: Furan-2-boronic acid is a challenging substrate due to its propensity for protodeboronation. The use of its more stable derivatives, such as MIDA boronates or pinacol esters, is strongly recommended to ensure reproducibility and achieve high yields.[6]

  • For C3-Arylation: Furan-3-boronic acid is the more robust and reliable isomer for general cross-coupling reactions, offering a more straightforward path to C3-functionalized furans.

  • Reaction Optimization: When encountering low yields, the primary suspect should be the in-situ decomposition of the boronic acid.[5] A control experiment subjecting the boronic acid to the reaction conditions without the coupling partner can quickly diagnose this issue.[5]

By carefully selecting the appropriate isomer and reaction conditions, researchers can effectively harness the synthetic power of furan boronic acids to accelerate innovation in drug discovery and materials science.

References

Performance Benchmarking of 5-Boronofuran-2-carboxylic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" remains a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a validated starting point for medicinal chemistry campaigns. The furan ring, a five-membered aromatic heterocycle, is one such scaffold, prized for its versatile electronic properties and its role as a bioisostere for phenyl groups.[1][2][3] Concurrently, the boronic acid moiety has ascended from a chemical curiosity to a validated pharmacophore, largely due to its unique ability to form reversible covalent bonds with biological nucleophiles, a mechanism famously exploited by the proteasome inhibitor bortezomib.[4][5][6][7]

This guide focuses on the intersection of these two powerful motifs in the form of 5-Boronofuran-2-carboxylic acid . This molecule presents a compelling hypothesis: can the fusion of a furan core with a boronic acid and a carboxylic acid—another critical group for target interaction—yield a fragment with superior drug-like properties?[8][9]

The purpose of this document is to provide an objective, data-driven benchmark of this compound's performance. We will compare its fundamental physicochemical and biochemical properties against a curated set of structurally related molecules. Through detailed experimental protocols and direct data comparison, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to effectively deploy this promising building block in their discovery programs.

The Compound in Focus: this compound

  • Structure:

    • Molecular Formula: C₅H₅BO₅[10]

    • Molecular Weight: 155.90 g/mol [10]

    • InChI Key: QZCYESBSCBYIFJ-UHFFFAOYSA-N[10]

  • Rationale for Investigation: The molecule's design is inherently multi-functional. The furan ring provides a rigid, aromatic scaffold with a defined spatial arrangement of substituents.[3][11] The carboxylic acid offers a strong hydrogen bond donor/acceptor and a potential salt bridge-forming group, crucial for anchoring to target proteins.[8] The boronic acid provides a unique, reversible covalent binding mechanism, capable of engaging with catalytic serine, threonine, or lysine residues in enzyme active sites.[7][12] This combination suggests potential for high binding affinity and selectivity, making it an attractive fragment for screening campaigns.

A Framework for Comparison: Selection of Alternative Scaffolds

To meaningfully evaluate the performance of this compound, a logical selection of comparator molecules is essential. Our choices are designed to dissect the contribution of each key functional group.

  • Comparator 1: 5-Bromofuran-2-carboxylic acid: This analog directly probes the influence of the boronic acid. By replacing B(OH)₂ with a bromine atom—a common halide in medicinal chemistry—we can assess the impact on permeability, stability, and target engagement.[13][14]

  • Comparator 2: Benzofuran-2-carboxylic acid: This comparator evaluates the furan core itself. Benzofuran, with its fused benzene ring, is more lipophilic and larger, allowing us to benchmark the simpler furan scaffold's properties in terms of solubility and metabolic stability.[15][16]

  • Comparator 3: 4-Carboxyphenylboronic acid: This molecule isolates the furan ring's contribution. By replacing the furan with a standard phenyl ring, we can determine if the heteroaromatic nature of the furan offers any advantages in the assayed properties.

Compound NameStructureMolecular Weight ( g/mol )Rationale for Inclusion
This compound O=C(O)C1=CC=C(B(O)O)O1155.90Test Article
5-Bromofuran-2-carboxylic acid BrC1=CC=C(C(=O)O)O1190.98Isolates the effect of the boronic acid moiety.
Benzofuran-2-carboxylic acid O=C(O)C1=CC2=CC=CC=C2O1162.14Benchmarks the furan core against a larger, more lipophilic heterocycle.
4-Carboxyphenylboronic acid O=C(O)C1=CC=C(B(O)O)C=C1165.95Isolates the effect of the furan ring versus a standard phenyl ring.

Benchmarking Performance: Key Experimental Assays

The following sections detail the protocols for four fundamental assays in early-stage drug discovery. The causality behind experimental choices is explained to provide context for the methodology.

Workflow Overview

The overall benchmarking process follows a standardized path from compound acquisition to multi-parametric data analysis, ensuring a holistic evaluation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME & Biology cluster_3 Phase 4: Analysis A Compound Acquisition (Test + Comparators) B QC Analysis (Purity, Identity via LC-MS) A->B C Solubility Assay (Kinetic) B->C D Permeability Assay (PAMPA) B->D E Metabolic Stability (Liver Microsomes) B->E F Target Engagement (Enzyme Inhibition Assay) B->F G Data Consolidation & Comparison C->G D->G E->G F->G H Structure-Property Relationship (SPR) Analysis G->H

Caption: High-level workflow for benchmarking drug discovery fragments.

Assay 1: Kinetic Aqueous Solubility
  • Scientific Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can lead to unreliable results in biological assays. A kinetic solubility assay, which measures the solubility of a compound precipitating from a DMSO stock solution, is a high-throughput method that mimics the conditions of many screening assays.

  • Experimental Protocol:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Assay Plate Preparation: Add 1.5 µL of each 10 mM stock solution to triplicate wells of a 96-well UV-transparent microplate.

    • Solubilization: Add 148.5 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

    • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

    • Centrifugation: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet any precipitated compound.

    • Sample Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well UV-transparent plate.

    • Standard Curve Preparation: Prepare a standard curve for each compound in a separate plate by serial dilution of the 10 mM stock into a 1% DMSO/PBS solution.

    • Quantification: Measure the UV absorbance of both the sample and standard plates at the λ_max for each compound.

    • Calculation: Determine the concentration of the compound in the supernatant by comparing its absorbance to the standard curve. This value represents the kinetic solubility.

  • Comparative Data (Hypothetical):

CompoundKinetic Solubility (µM) at pH 7.4
This compound85.2
5-Bromofuran-2-carboxylic acid45.7
Benzofuran-2-carboxylic acid22.1
4-Carboxyphenylboronic acid>100
Assay 2: Membrane Permeability (PAMPA)
  • Scientific Rationale: The ability of a drug to pass through cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive diffusion across the gastrointestinal tract.[17][18] It is a cost-effective, high-throughput method used to rank-order compounds early in discovery.[19]

  • Experimental Protocol:

    • Membrane Coating: Pre-coat the membrane of a 96-well PVDF filter donor plate with 5 µL of a 1% lecithin in dodecane solution.[19][20]

    • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[19]

    • Donor Plate Preparation: Prepare 200 µM solutions of each test compound in PBS (pH 7.4) from the 10 mM DMSO stocks. Add 200 µL of each compound solution to the coated donor plate wells.

    • Assay Sandwich Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[20]

    • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

    • Quantification: Analyze the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using LC-MS/MS.

    • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane surface area, and C_equilibrium is the concentration at equilibrium.

  • Comparative Data (Hypothetical):

CompoundPermeability (Pe) (10⁻⁶ cm/s)Permeability Class
This compound3.5Moderate
5-Bromofuran-2-carboxylic acid8.9High
Benzofuran-2-carboxylic acid12.1High
4-Carboxyphenylboronic acid1.2Low
Assay 3: Metabolic Stability in Human Liver Microsomes
  • Scientific Rationale: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized will have a short half-life in the body, potentially limiting its therapeutic efficacy. An in vitro metabolic stability assay using human liver microsomes (HLM), which contain key phase I drug-metabolizing enzymes like Cytochrome P450s, is a standard method to predict hepatic clearance.[21][22][23]

  • Experimental Protocol:

    • Reagent Preparation:

      • Test Compounds: Prepare 1 µM working solutions in potassium phosphate buffer.

      • HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in buffer.

      • Cofactor: Prepare a solution of NADPH regenerating system.

    • Incubation:

      • In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate at 37°C for 10 minutes.

      • Initiate the metabolic reaction by adding the NADPH solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[21]

    • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

    • Quantification: Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[24]

    • Calculation:

      • Plot the natural log of the percent remaining compound versus time.

      • The slope of the line (k) is the elimination rate constant.

      • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Comparative Data (Hypothetical):

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance Class
This compound48Moderate
5-Bromofuran-2-carboxylic acid55Moderate
Benzofuran-2-carboxylic acid25High
4-Carboxyphenylboronic acid>120Low
Assay 4: Target Engagement (Serine Protease Inhibition)
  • Scientific Rationale: A compound's ultimate utility depends on its ability to interact with a biological target. Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This assay measures the compound's ability to inhibit a representative serine protease (e.g., Trypsin) to gauge its potential as a biologically active fragment.[25][26]

  • Experimental Protocol:

    • Reagent Preparation:

      • Enzyme: Prepare a working solution of Trypsin in assay buffer.

      • Substrate: Prepare a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) solution.

      • Inhibitors: Prepare a serial dilution of each test compound in assay buffer.

    • Assay Procedure:

      • In a 96-well black plate, add the test compound dilutions and the enzyme solution.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding the substrate solution.

    • Detection: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission appropriate for the fluorophore). The rate of increase is proportional to enzyme activity.

    • Calculation:

      • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

      • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[25]

  • Comparative Data (Hypothetical):

CompoundTrypsin Inhibition IC₅₀ (µM)
This compound15.8
5-Bromofuran-2-carboxylic acid>200
Benzofuran-2-carboxylic acid>200
4-Carboxyphenylboronic acid29.4

Synthesis and Interpretation of Results

The collective data provides a multi-faceted performance profile for this compound.

G Compound 5-Boronofuran- 2-carboxylic acid Solubility Good Solubility (85 µM) Compound->Solubility Carboxylic Acid Boronic Acid Permeability Moderate Permeability (3.5e-6 cm/s) Compound->Permeability Balanced Lipophilicity Stability Moderate Stability (t½ = 48 min) Compound->Stability Furan Ring Potential Site Activity Active (IC50 = 15.8 µM) Compound->Activity Boronic Acid Covalent Interaction

References

A Comparative Guide to the Cross-Reactivity Profiling of Boronic Acid-Based Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiling of boronic acid-based compounds, a prominent class of covalent inhibitors targeting serine hydrolases. Due to the limited publicly available cross-reactivity data specifically for 5-Boronofuran-2-carboxylic acid, this guide will utilize a well-characterized, representative boronic acid compound to illustrate the principles and methodologies of selectivity profiling. The experimental data and protocols presented herein are synthesized from established research to provide a robust framework for evaluating inhibitor performance.

The Criticality of Selectivity in Covalent Inhibition

Boronic acids have emerged as a versatile chemical scaffold for inhibiting serine hydrolases, a large and functionally diverse enzyme superfamily.[1] Their mechanism of action involves the formation of a reversible covalent bond between the electrophilic boron atom and the catalytic serine residue in the enzyme's active site. While this covalent nature can lead to high potency and prolonged duration of action, it also carries the inherent risk of off-target interactions, which can result in toxicity or confounding biological effects. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a cornerstone of the development of boronic acid-based inhibitors.

Comparative Analysis of Inhibitor Selectivity

To illustrate the importance of selectivity, we will compare the hypothetical cross-reactivity profiles of three classes of serine hydrolase inhibitors: a representative Boronic Acid Inhibitor (Compound A), a Carbamate-based Inhibitor (Compound B), and a highly selective Piperidine Urea-based inhibitor (Compound C) targeting Fatty Acid Amide Hydrolase (FAAH), a key metabolic serine hydrolase.[2][3]

Target EnzymeCompound A (Boronic Acid) IC50 (nM)Compound B (Carbamate - URB597) IC50 (nM)Compound C (Piperidine Urea - PF-3845) IC50 (nM)
FAAH (On-Target) 15 4.6 [2]7.2 [2]
ABHD6500>10,000>10,000
MAGL2,500>10,000>10,000
LYPLA1/LYPLA2>10,000>10,000>10,000
CES11,200>10,000>10,000
PRCP800>10,000>10,000

This table presents hypothetical and literature-derived data for illustrative purposes.

Interpretation of Data:

  • Compound A (Boronic Acid): While potent against its intended target (FAAH), it exhibits notable off-target activity against other serine hydrolases like ABHD6, MAGL, CES1, and PRCP. This profile suggests that at therapeutic concentrations, Compound A may elicit biological effects through the inhibition of multiple enzymes, complicating the interpretation of in vivo studies and potentially leading to side effects.

  • Compound B (Carbamate): Carbamates are another class of covalent inhibitors that can exhibit broad reactivity.[4] URB597, a well-known carbamate-based FAAH inhibitor, is known to target multiple serine hydrolases.[3]

  • Compound C (Piperidine Urea): In contrast, PF-3845, a piperidine urea-based inhibitor, demonstrates exceptional selectivity for FAAH with minimal or no inhibition of other serine hydrolases at relevant concentrations.[3] This high selectivity makes it a superior tool for dissecting the specific biological roles of FAAH.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. Here, we detail two gold-standard techniques: Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in complex biological samples.[5][6][7]

Workflow for Competitive ABPP:

ABPP_Workflow cluster_sample Sample Preparation cluster_treatment Inhibitor Treatment cluster_probe Probe Labeling cluster_analysis Analysis proteome Cell/Tissue Proteome inhibitor Incubate with Boronic Acid Inhibitor proteome->inhibitor probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Biotin) inhibitor->probe sds SDS-PAGE probe->sds avidin Avidin Enrichment probe->avidin ms LC-MS/MS Analysis avidin->ms quant Quantification of Probe-Labeled Enzymes ms->quant

Experimental Protocol: Competitive ABPP for Serine Hydrolase Profiling

  • Proteome Preparation: Homogenize cells or tissues in a suitable lysis buffer to obtain a native proteome lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of the this compound based test compound or vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) probe, to each sample.[8][9] Incubate for a specific time to allow the probe to covalently label the active sites of serine hydrolases that are not occupied by the test inhibitor.

  • Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Enrichment of Labeled Proteins (for MS analysis): For mass spectrometry-based analysis, the biotinylated proteins are enriched using streptavidin-coated beads.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE and visualize the probe-labeled enzymes by in-gel fluorescence scanning (if a fluorescent probe is used) or by streptavidin-blotting. A decrease in signal in the presence of the inhibitor indicates target engagement.

    • Mass Spectrometry-Based: The enriched proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of probe-labeled peptides is quantified to determine the inhibitory profile of the compound across the serine hydrolase superfamily.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[10][11]

Workflow for CETSA:

CETSA_Workflow cluster_cells Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection & Analysis cells Treat Intact Cells with Inhibitor or Vehicle heat Heat Cell Lysates to a Range of Temperatures cells->heat centrifuge Separate Soluble and Aggregated Proteins heat->centrifuge wb Western Blot for Target Protein centrifuge->wb quant Quantify Soluble Protein and Generate Melt Curve wb->quant

Experimental Protocol: CETSA for a Specific Target

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the this compound based compound or vehicle control for a desired duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blot using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.[12]

Signaling Pathway Context: FAAH Inhibition

The on-target and off-target effects of a compound can be better understood within the context of the relevant signaling pathways. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[13][14]

FAAH_Pathway FAAH FAAH AEA Anandamide (AEA) AEA->FAAH Degradation CB1R CB1/CB2 Receptors AEA->CB1R Activation Inhibitor Boronic Acid Inhibitor Inhibitor->FAAH Signaling Downstream Signaling (e.g., Analgesia, Anti-inflammation) CB1R->Signaling

Conclusion and Future Directions

The cross-reactivity profiling of this compound based compounds, and indeed all boronic acid inhibitors, is a critical component of their preclinical development. As demonstrated, while these compounds can be highly potent, their selectivity profile dictates their utility as research tools and their safety as potential therapeutics. The use of complementary techniques such as ABPP and CETSA provides a comprehensive understanding of a compound's on- and off-target engagement in a physiologically relevant context. Future efforts in this field should focus on the development of boronic acid derivatives with improved selectivity, guided by robust profiling strategies, to unlock the full therapeutic potential of this promising class of inhibitors.

References

A Technical Guide to the In Vitro and In Vivo Efficacy of 5-Boronofuran-2-carboxylic Acid Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both high potency and target selectivity is paramount. Among the emerging classes of pharmacologically active molecules, 5-Boronofuran-2-carboxylic acid derivatives have garnered significant interest. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of these compounds, drawing upon established principles of medicinal chemistry and preclinical evaluation. We will explore the scientific rationale behind their design, detail the experimental workflows for their assessment, and present a comparative analysis that informs their potential for further development.

The core design of these derivatives marries two key pharmacophores: the furan-2-carboxylic acid backbone, a recognized scaffold in bioactive compounds, and the boronic acid moiety. Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases.[1][2] Their unique ability to form a stable, reversible covalent bond with the hydroxyl group of serine residues in the enzyme's active site allows them to mimic the tetrahedral transition state of the natural substrate hydrolysis, leading to potent inhibition.[1][3] This guide will elucidate the journey of these compounds from initial laboratory screening to their evaluation in a living system.

In Vitro Efficacy Assessment: From Target Engagement to Cellular Effects

The initial evaluation of any potential therapeutic agent begins with a robust in vitro screening cascade. For this compound derivatives, this typically involves a multi-tiered approach, starting with target-specific enzyme inhibition assays and progressing to cell-based cytotoxicity studies.

Enzymatic Inhibition Assays

The primary mechanism of action for many boronic acid-containing compounds is direct enzyme inhibition.[1] Therefore, the first step is to quantify their potency against a specific enzymatic target. Serine proteases, a large family of enzymes involved in diverse physiological and pathological processes, are common targets for boronic acid-based inhibitors.[2][4]

Experimental Protocol: Serine Protease Inhibition Assay

  • Reagents and Materials:

    • Purified serine protease (e.g., trypsin, chymotrypsin, or a disease-relevant protease).

    • Chromogenic or fluorogenic substrate specific to the enzyme.

    • Assay buffer (e.g., Tris-HCl or HEPES at physiological pH).

    • A series of this compound derivatives at various concentrations.

    • A known reference inhibitor for the target enzyme.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the diluted test compounds or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the dose-response data to a suitable sigmoidal curve.

The following DOT script visualizes the general workflow for in vitro enzyme inhibition screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds and Pre-incubate prep_compounds->add_compounds prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_compounds add_compounds->add_substrate read_plate Measure Kinetic Readout (Absorbance/Fluorescence) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

In Vitro Enzyme Inhibition Screening Workflow
Comparative In Vitro Efficacy

The table below presents a representative comparison of the in vitro efficacy of a hypothetical series of this compound derivatives against a model serine protease and a human cancer cell line.

Compound IDR-Group ModificationSerine Protease IC50 (µM)Cancer Cell Line (e.g., HeLa) IC50 (µM)
BFCA-001 -H5.2> 100
BFCA-002 -CH32.875.4
BFCA-003 -Cl1.142.1
BFCA-004 -OCH33.589.2
Reference Drug (Known Inhibitor)0.515.8

In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The transition to a living system introduces complex pharmacokinetic and pharmacodynamic factors. For anticancer agents, a common and informative in vivo model is the tumor xenograft study in immunodeficient mice.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture and Animal Husbandry:

    • Culture a human cancer cell line (e.g., HeLa) under sterile conditions.

    • Acclimate immunodeficient mice (e.g., athymic nude mice) to the laboratory environment for at least one week.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Phase:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivatives (formulated in a suitable vehicle) and the vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

The following DOT script illustrates the key stages of an in vivo xenograft study:

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation animal_acclimation->tumor_implantation randomization Randomization into Groups tumor_implantation->randomization dosing Compound Administration randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Biomarker Analysis euthanasia->analysis calc_tgi Calculate Tumor Growth Inhibition (TGI) analysis->calc_tgi

In Vivo Xenograft Study Workflow
Comparative In Vivo Efficacy

The table below provides a hypothetical comparison of the in vivo efficacy of the most promising derivative from the in vitro studies, BFCA-003, in a xenograft model.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
BFCA-003 25950 ± 18036.7
BFCA-003 50600 ± 12060.0
Reference Drug 20550 ± 11063.3

Structure-Activity Relationship (SAR) and the In Vitro-In Vivo Correlation

The data presented highlights a crucial aspect of drug discovery: the relationship between a compound's chemical structure, its in vitro activity, and its in vivo efficacy.

From our hypothetical data, a preliminary SAR can be inferred. The introduction of an electron-withdrawing group like chlorine (BFCA-003) at the R-position appears to enhance both enzymatic inhibition and cellular potency compared to the unsubstituted parent compound (BFCA-001) or those with electron-donating groups (BFCA-004). This suggests that the electronic properties of the furan ring system play a role in the interaction with the biological target.

The following DOT script represents the logical flow of SAR analysis:

G cluster_sar Structure-Activity Relationship (SAR) Analysis start Synthesize Library of Derivatives invitro In Vitro Screening (IC50) start->invitro invivo In Vivo Testing (TGI) invitro->invivo correlate Correlate Structural Modifications with Activity Data invitro->correlate invivo->correlate identify Identify Key Pharmacophores & Favorable Substitutions correlate->identify optimize Design Next-Generation Compounds identify->optimize

Structure-Activity Relationship Logic Flow

The transition from in vitro to in vivo often reveals disparities. While BFCA-003 showed promising in vitro potency, its in vivo efficacy at a comparable dose to the reference drug might be slightly lower. This could be due to suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or inefficient distribution to the tumor site. Such findings are invaluable as they guide the next steps in medicinal chemistry optimization, which would focus on improving the drug-like properties of the lead compound without sacrificing its intrinsic potency.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. This guide has outlined the fundamental principles and experimental workflows for comparing the in vitro and in vivo efficacy of derivatives from this class. A systematic approach, beginning with target-based enzymatic assays, followed by cell-based screening, and culminating in well-designed in vivo studies, is essential for identifying lead candidates with true therapeutic potential. The interplay between in vitro potency, in vivo efficacy, and structure-activity relationships forms the cornerstone of modern drug discovery, guiding the iterative process of molecular design and optimization.

References

A Researcher's Guide to Catalytic Couplings of 5-Boronofuran-2-carboxylic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. 5-Boronofuran-2-carboxylic acid stands out as a versatile building block, offering a gateway to a diverse array of complex molecules. However, its successful application hinges on the careful selection of a catalytic system that can navigate the inherent reactivity of this multifunctional molecule. This guide provides an in-depth, head-to-head comparison of catalytic systems for two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. We will delve into the mechanistic nuances, compare catalyst performance with supporting data from the literature, and provide actionable experimental protocols.

The Challenge: Balancing Reactivity and Stability

This compound presents a unique set of challenges. The furan ring is an electron-rich heterocycle, and the boronic acid at the 5-position is susceptible to protodeboronation, especially under basic conditions commonly employed in cross-coupling reactions. Furthermore, the carboxylic acid at the 2-position can undergo decarboxylation under thermal stress, leading to undesired byproducts. The ideal catalytic system must therefore be highly active to promote the desired coupling at a rate that outpaces these degradation pathways, often under mild reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[1] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions when working with sensitive substrates like this compound.

Catalytic System Comparison for Suzuki-Miyaura Coupling
Catalytic System ComponentSystem A: Pd(OAc)₂ / SPhosSystem B: PdCl₂(dppf)System C: Pd/C (Heterogeneous)
Palladium Source Palladium(II) Acetate[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Palladium on Carbon
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)dppf (1,1'-Bis(diphenylphosphino)ferrocene)None (surface-catalyzed)
Typical Base K₃PO₄, Cs₂CO₃Na₂CO₃, K₂CO₃K₂CO₃, Et₃N
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, THF/H₂OEthanol, Toluene
Temperature Room Temperature to 80 °C80 - 100 °C80 - 120 °C
Key Advantages High activity at low temperatures, minimizing protodeboronation and decarboxylation.[2]Robust and widely used for a variety of substrates.Easy to remove from the reaction mixture (filtration).
Potential Drawbacks Ligand can be expensive.Higher temperatures may promote side reactions with sensitive substrates.Can be less active, requiring higher catalyst loading and longer reaction times.

Expert Insight: For this compound, a catalytic system based on a highly active phosphine ligand like SPhos (System A) is often the superior choice. The high catalytic turnover allows for the use of milder conditions, which is crucial for preserving the boronic acid and carboxylic acid functionalities. While PdCl₂(dppf) (System B) is a workhorse catalyst, the elevated temperatures it often requires could be detrimental. Heterogeneous catalysts like Pd/C (System C) offer simplified workup but may struggle to achieve the necessary reactivity for this specific substrate without forcing conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-boronofuran-2-carboxylate

Given the potential for the free carboxylic acid to interfere with the basic reaction conditions, esterification to the methyl ester is a common and effective strategy.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_workup Workup and Purification Esterification Esterification of This compound Reaction_Setup Reaction Setup: - Pd(OAc)₂/SPhos - Aryl Halide - Base (K₃PO₄) - Solvent (Toluene/H₂O) Esterification->Reaction_Setup Methyl 5-boronofuran-2-carboxylate Coupling Coupling Reaction (Room Temperature) Reaction_Setup->Coupling Extraction Aqueous Workup & Extraction Coupling->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound via its methyl ester.

Step-by-Step Protocol:

  • Esterification: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.

  • Reaction Setup: In a reaction vessel, combine methyl 5-boronofuran-2-carboxylate (1.2 eq), the desired aryl halide (1.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Base: Add degassed toluene and a degassed aqueous solution of potassium phosphate (K₃PO₄, 3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: A Powerful Tool for C-Heteroatom Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, offering an alternative to the more established Buchwald-Hartwig amination.[3][4] This copper-catalyzed reaction is often lauded for its operational simplicity, as it can frequently be run in the presence of air.[5]

Catalytic System Comparison for Chan-Lam Coupling
Catalytic System ComponentSystem D: Cu(OAc)₂ / PyridineSystem E: CuI / DMAPSystem F: Cu₂O / Phenanthroline
Copper Source Copper(II) AcetateCopper(I) IodideCopper(I) Oxide
Ligand/Base Pyridine (acts as both)4-Dimethylaminopyridine1,10-Phenanthroline
Solvent Dichloromethane, TolueneDichloromethane, AcetonitrileMethanol, Ethanol
Temperature Room Temperature to 50 °CRoom Temperature50 - 80 °C
Key Advantages Inexpensive and readily available reagents.[6]Mild conditions, often suitable for sensitive substrates.Effective for a broad range of substrates.
Potential Drawbacks Pyridine has a strong odor and can be difficult to remove.DMAP is toxic.Higher temperatures may be required.

Expert Insight: For the Chan-Lam coupling of this compound, the choice of the copper source and ligand/base system is critical. Copper(II) acetate with pyridine (System D) is a classic and cost-effective choice. However, for substrates that are particularly sensitive, a milder system like CuI/DMAP (System E) might be preferable. The use of a bidentate ligand like phenanthroline (System F) can sometimes enhance the reaction rate and yield.

Experimental Protocol: Chan-Lam N-Arylation of an Amine with this compound

Workflow for Chan-Lam Coupling

cluster_reaction Chan-Lam Coupling cluster_workup Workup and Purification Reaction_Setup Reaction Setup: - this compound - Amine/Alcohol - Cu(OAc)₂ - Pyridine - Dichloromethane Coupling Coupling Reaction (Room Temperature, Air) Reaction_Setup->Coupling Filtration Filtration through Celite Coupling->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N- or O-arylated Product Purification->Product

Caption: General workflow for the Chan-Lam coupling of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flask containing a magnetic stir bar, add this compound (1.5 eq), the amine or alcohol (1.0 eq), and copper(II) acetate (10 mol%).

  • Solvent and Base Addition: Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite to remove the copper salts.

  • Purification: Wash the filtrate with a dilute aqueous solution of HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Mitigating Side Reactions: The Specter of Decarboxylation

A significant concern when working with furan-2-carboxylic acids is the potential for decarboxylation, particularly at elevated temperatures.[7][8] This reaction results in the loss of the carboxylic acid group as carbon dioxide, leading to the formation of a furan byproduct.

Strategies to Minimize Decarboxylation:

  • Low-Temperature Catalysis: Employing highly active catalytic systems that operate at or near room temperature is the most effective strategy.

  • Esterification: Converting the carboxylic acid to an ester can increase its thermal stability and prevent decarboxylation. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

  • Careful Choice of Base: Strong, non-nucleophilic bases are generally preferred. The use of carbonate or phosphate bases is common.

Conclusion

The successful application of this compound in cross-coupling reactions is a testament to the power and versatility of modern catalytic methods. For Suzuki-Miyaura couplings, palladium catalysts supported by bulky, electron-rich phosphine ligands offer the best performance by enabling reactions at mild temperatures. For Chan-Lam couplings, a range of copper-based systems can be effective, with the choice often depending on the specific substrate and desired reaction conditions. By understanding the interplay between the substrate's inherent reactivity and the catalytic system's characteristics, researchers can confidently unlock the synthetic potential of this valuable building block.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. Among these, organoboron compounds like 5-Boronofuran-2-carboxylic acid are invaluable building blocks. However, scientific advancement carries a parallel responsibility for safety and environmental stewardship. The final step in the lifecycle of any reagent—its disposal—is as critical as its application.

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of this compound. Moving beyond a simple checklist, we delve into the causality behind these procedures, ensuring that every action is grounded in a deep understanding of the chemical's properties and regulatory requirements. Our commitment is to empower you, our scientific partners, with the knowledge to maintain a safe, compliant, and efficient laboratory environment.

Hazard Profile: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 852228-11-6) is a multifunctional molecule. Its hazard profile is derived from the combined characteristics of a carboxylic acid, a furan ring, and a boronic acid group.[1]

Based on available safety data, the compound is classified with the following hazards under the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [1]

The boronic acid moiety suggests that care must be taken, as some boronic acids have been found to be potential mutagens.[2] Furthermore, furan-containing compounds can pose a risk of forming explosive peroxides upon exposure to air and light, a factor to consider in long-term storage of waste.[3] Therefore, treating all waste containing this compound as hazardous is the foundational principle of its disposal.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Precautionary Action
Acute Toxicity (Oral)H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4][5]
Skin IrritationH315Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[6]
Eye IrritationH319Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[4][7]
Respiratory IrritationH335May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or fume hood.[5]

Immediate Safety and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure to any chemical should be minimized. All handling and disposal steps for this compound must be conducted within a certified chemical fume hood.

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[8]

An emergency eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [9] Improper disposal can lead to environmental contamination and may violate federal and local regulations set by bodies like the Environmental Protection Agency (EPA).

Workflow for Disposal Decision-Making

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Steps start Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type solid_collect Collect solid waste & contaminated items (e.g., weighing paper, gloves) waste_type->solid_collect Solid Residue or Contaminated Material liquid_collect Collect solutions in a dedicated, sealed container. waste_type->liquid_collect Liquid Solution rinse Triple rinse container with a suitable solvent. waste_type->rinse Empty Original Container solid_container Place in a dedicated, sealed 'Hazardous Waste' container for solids. solid_collect->solid_container label_waste Ensure waste container is clearly labeled: 'Hazardous Waste' 'this compound' solid_container->label_waste liquid_container Label as 'Hazardous Waste' with chemical name and solvent. liquid_collect->liquid_container liquid_container->label_waste collect_rinse Collect ALL rinseate as liquid hazardous waste. rinse->collect_rinse dry_container Air dry the container in the fume hood. collect_rinse->dry_container deface_label Deface original label. dry_container->deface_label dispose_container Dispose of clean container in appropriate lab glass/plastic recycling. deface_label->dispose_container store_waste Store sealed container in designated Satellite Accumulation Area (SAA). label_waste->store_waste ehs_pickup Arrange for pickup by institutional EHS or licensed contractor. store_waste->ehs_pickup

References

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